Product packaging for 4-Chloro-1,1-dimethoxybutane(Cat. No.:CAS No. 29882-07-3)

4-Chloro-1,1-dimethoxybutane

Cat. No.: B022782
CAS No.: 29882-07-3
M. Wt: 152.62 g/mol
InChI Key: LTLKJYMNUSSFAH-UHFFFAOYSA-N
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Description

4-Chloro-1,1-dimethoxybutane, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClO2 and its molecular weight is 152.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClO2 B022782 4-Chloro-1,1-dimethoxybutane CAS No. 29882-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,1-dimethoxybutane
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InChI

InChI=1S/C6H13ClO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTLKJYMNUSSFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30184004
Record name 4-Chloro-1,1-dimethoxybutane
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Molecular Weight

152.62 g/mol
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CAS No.

29882-07-3
Record name 4-Chloro-1,1-dimethoxybutane
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Record name 4-Chloro-1,1-dimethoxybutane
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Record name 4-Chloro-1,1-dimethoxybutane
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Record name 4-chloro-1,1-dimethoxybutane
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Record name 4-Chlorobutyraldehyde dimethyl acetal
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Foundational & Exploratory

A Technical Guide to 4-Chloro-1,1-dimethoxybutane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile bifunctional organic compound with significant applications in organic synthesis. Its unique structure, featuring a reactive chloro group and a stable dimethyl acetal, makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its key role as a synthetic intermediate, most notably in the construction of indole ring systems for therapeutic agents.

Core Chemical Properties

This compound is a colorless liquid characterized by the molecular formula C₆H₁₃ClO₂.[1][2] The presence of both a terminal chlorine atom and a protected aldehyde group (acetal) allows for selective, stepwise reactions, making it a crucial intermediate in multi-step syntheses.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 29882-07-3[1][2][3]
Molecular Formula C₆H₁₃ClO₂[1][2]
Molecular Weight 152.62 g/mol [1][2]
Appearance Clear, colorless liquid[3]
Boiling Point 120 °C @ 40 mmHg~154 °C @ 760 mmHg168.3 °C @ 760 mmHg[3][4][5]
Density 1.04 g/cm³~1.025 g/cm³[3][4]
Refractive Index (n²⁰/D) 1.4270 - 1.4310[3]
Solubility Soluble in chloroform, methanol, and other organic solvents.[3][4]
Storage Conditions Moisture sensitive; store at 2-8°C under an inert atmosphere.[3]
Safety and Hazard Information

This compound is classified as a flammable liquid and requires careful handling. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassificationGHS Hazard Statement(s)
Flammable Liquid H226: Flammable liquid and vapor[2][5]
Acute Toxicity, Oral H302: Harmful if swallowed[2]
Skin Corrosion/Irritation H315: Causes skin irritation[2][5]
Skin Sensitization H317: May cause an allergic skin reaction[2]
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[2]
Target Organ Toxicity H335: May cause respiratory irritation[2][5]
UN Number 1993

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetalization of 4-chlorobutyraldehyde. A common and efficient laboratory-scale method involves generating the aldehyde in situ from a stable precursor.

Detailed Synthesis Protocol

The following protocol describes the synthesis of this compound (referred to as 4-chlorobutanal dimethyl acetal) from the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid.[3]

Materials:

  • Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g, 0.475 mol)

  • Sodium carbonate (100 g, 0.950 mol)

  • Deionized Water (500 mL)

  • Methylene dichloride (500 mL)

  • Methanol (96 mL, 2.375 mol)

  • Concentrated sulfuric acid

  • 5% Aqueous sodium bicarbonate solution

  • 10% Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Aldehyde Generation: To a solution of sodium carbonate (100 g) in water (500 mL) cooled to 5 °C, add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g) and stir for 30 minutes. Add methylene dichloride (500 mL) to the reaction mixture and continue stirring for another 30 minutes at 5 °C. The organic layer containing the in situ generated 4-chlorobutyraldehyde is then separated for the next step.

  • Acetalization: Add methanol (96 mL) directly to the separated organic layer and stir the mixture for 15 minutes. With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between 25-30 °C.

  • Work-up and Purification: Stir the resulting solution for 3 hours. Filter any solids that form. Wash the filtrate sequentially with 5% aqueous sodium bicarbonate solution (300 mL) and 10% brine solution (500 mL).

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate and concentrate it in vacuo. The crude product is then purified by distillation to yield this compound as a colorless liquid.

Synthesis_Workflow start Sodium 4-chloro-1-hydroxy- butane sulfonate reagent1 Na2CO3, H2O, 5°C step1 In situ generation of 4-Chlorobutyraldehyde in CH2Cl2 reagent1->step1 Step 1 reagent2 1. Methanol 2. H2SO4 (cat.) step2 Acetalization reagent2->step2 Step 2 step3 Work-up & Purification (Wash, Dry, Distill) step2->step3 product This compound step3->product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its bifunctional nature. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, while the acetal group serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions.[6]

Key Reactions
  • Nucleophilic Substitution: The terminal chlorine can be readily displaced by various nucleophiles, enabling the introduction of amines, azides, thiols, and other functional groups.[1]

  • Reductive Alkylation: It is used in the reductive alkylation of compounds like piperazine derivatives.[3]

  • Fischer Indole Synthesis: This is one of its most significant applications. The compound provides the four-carbon chain required to construct the indole ring, a core structure in many pharmaceuticals.[1]

Role in Fischer Indole Synthesis of Triptans

This compound is a critical intermediate in the synthesis of triptan-class drugs (e.g., Sumatriptan, Zolmitriptan), which are used to treat migraines.[4][6] The synthesis involves the reaction of an arylhydrazine with the aldehyde functionality of the butane derivative (after deprotection of the acetal) to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole scaffold.

Fischer_Indole_Synthesis start1 Arylhydrazine condensation Condensation start1->condensation start2 This compound deprotection Acetal Deprotection (Acidic Conditions) start2->deprotection aldehyde 4-Chlorobutyraldehyde deprotection->aldehyde aldehyde->condensation hydrazone Arylhydrazone Intermediate condensation->hydrazone cyclization [3,3]-Sigmatropic Rearrangement & Cyclization (Acid Catalyst, Heat) hydrazone->cyclization product Substituted Indole Core (e.g., for Triptans) cyclization->product

Caption: Logical workflow of the Fischer Indole Synthesis using this compound.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity allow for its effective use in the synthesis of complex molecules, particularly heterocyclic compounds of high biological importance. A thorough understanding of its handling, synthesis, and reaction mechanisms is essential for researchers and professionals engaged in the development of new pharmaceuticals and other fine chemicals.

References

A Comprehensive Technical Guide to 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-1,1-dimethoxybutane, a versatile chemical intermediate crucial in organic synthesis, particularly in the pharmaceutical industry. This document covers its chemical identity, physical properties, detailed experimental protocols for its synthesis, and its application in significant synthetic workflows.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1][2][3]

Synonyms: This compound is known by several other names in chemical literature and commerce, including:

  • 4-Chlorobutyraldehyde Dimethyl Acetal[1][3]

  • 4-Chlorobutanal Dimethyl Acetal[2][3]

  • 1-Chloro-4,4-dimethoxybutane[1]

  • 4,4-Dimethoxybutyl Chloride[1]

  • Butane, 4-chloro-1,1-dimethoxy-[2]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 29882-07-3[1][2][4]
Molecular Formula C₆H₁₃ClO₂[1][2][4]
Molecular Weight 152.62 g/mol [1][2][4]
Appearance Colorless liquid[5]
Boiling Point 120°C at 40 mmHg 50°C at 8.5 mmHg ~154°C at 760 mmHg[5] [5] [6]
Density 1.04 g/cm³[5]
Refractive Index 1.4270 - 1.4310[5]
Solubility Soluble in chloroform and methanol[5]
Storage Conditions 2-8°C, under inert gas, sensitive to moisture[4][5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound involves the generation of 4-chlorobutanal from its bisulfite adduct, followed by in-situ acetalization with methanol. This protocol is adapted from established chemical literature.[5]

Materials:

  • Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid

  • Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Methylene dichloride (CH₂Cl₂)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 10% brine (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Generation of 4-Chlorobutanal

  • To a solution of sodium carbonate (100 g, 0.950 mol) in water (500 mL), add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g, 0.475 mol) at 5°C and stir for 30 minutes.

  • Add methylene dichloride (500 mL) to the reaction mixture and continue stirring for another 30 minutes at 5°C.

  • Separate the organic layer. Extract the aqueous layer with an additional portion of methylene dichloride (250 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate. The resulting solution contains 4-chlorobutanal and is used directly in the next step without isolation.

Step 2: Acetalization

  • To the filtered organic solution from Step 1, directly add methanol (96 mL, 2.375 mol) and stir the mixture for 15 minutes.

  • With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between 25-30°C.

  • Continue stirring the solution for 3 hours.

  • Filter any solid that forms. Wash the filtrate with 5% aqueous sodium bicarbonate solution (300 mL), followed by 10% brine solution (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation (b.p. 50°C at 8.5 mm Hg) to yield this compound as a colorless liquid.[5]

Applications in Synthetic Chemistry

This compound is a pivotal building block, primarily recognized for its role in the synthesis of tryptamine derivatives via the Fischer indole synthesis.[7] The acetal group serves as a protected aldehyde, which can be unmasked under acidic conditions to react with a phenylhydrazine derivative, initiating the indole ring formation. This pathway is fundamental to the industrial production of several triptan-class antimigraine drugs, such as Sumatriptan and Almotriptan.[6]

Synthetic Workflow: Fischer Indole Synthesis of Tryptamines

The following diagram illustrates the general workflow for the synthesis of a tryptamine core structure, a key step in the development of many pharmaceutical agents.

fischer_indole_synthesis cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product Synthesis A This compound C Hydrazone Formation (In-situ aldehyde deprotection) A->C Acid Catalyst (e.g., H₂SO₄, PPA) B Substituted Phenylhydrazine B->C Acid Catalyst (e.g., H₂SO₄, PPA) D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Aromatization D->E Loss of NH₃ F 3-(2-Chloroethyl)indole Derivative E->F G Nucleophilic Substitution (e.g., Amination) F->G Nucleophile (e.g., Dimethylamine) H Tryptamine-based Active Pharmaceutical Ingredient (API) G->H

Caption: Synthetic workflow for Tryptamine API synthesis via Fischer Indolization.

This logical diagram outlines the key stages, starting from the condensation of this compound with a phenylhydrazine under acidic conditions. The acid catalyzes both the deprotection of the acetal to the aldehyde and the subsequent steps of the Fischer synthesis. The reaction proceeds through a hydrazone intermediate, undergoes a[2][2]-sigmatropic rearrangement, and finally cyclizes with the elimination of ammonia to form the aromatic indole ring. The resulting 3-(2-chloroethyl)indole intermediate is then further functionalized, typically via nucleophilic substitution at the chloro-substituted ethyl side chain, to yield the final tryptamine-based drug molecule.

References

Synthesis of 4-Chloro-1,1-dimethoxybutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-Chloro-1,1-dimethoxybutane, a key intermediate in the pharmaceutical and fine chemical industries. The document details the prevalent synthetic route via the acetalization of 4-chlorobutyraldehyde. It offers a comparative analysis of catalytic systems, comprehensive experimental protocols, and a summary of the physicochemical properties of the target compound. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the efficient and safe production of this compound.

Introduction

This compound, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile bifunctional molecule with the chemical formula C₆H₁₃ClO₂.[1] Its structure, featuring a terminal chloro group and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block in organic synthesis. The chloro moiety serves as a good leaving group for nucleophilic substitution reactions, while the acetal provides a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions.

This intermediate is of significant interest to the pharmaceutical industry, playing a crucial role in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is a key precursor for the production of antipsychotic drugs such as Aripiprazole and anxiolytics like Buspirone.[2] Its application extends to the synthesis of other neurologically active compounds and various fine chemicals.[2]

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of 4-chlorobutyraldehyde with methanol. This reaction is typically carried out in the presence of a protic or Lewis acid catalyst. This guide will focus on this primary synthetic pathway, providing detailed experimental procedures and a comparative analysis of different catalytic approaches.

Synthetic Pathway: Acetalization of 4-Chlorobutyraldehyde

The core transformation in the synthesis of this compound is the protection of the aldehyde group of 4-chlorobutyraldehyde as a dimethyl acetal. This is achieved by reacting the aldehyde with an excess of methanol in the presence of an acid catalyst. The excess methanol serves both as a reagent and as the solvent, driving the equilibrium towards the formation of the acetal.

Reaction_Pathway cluster_reactants Reactants cluster_product Product 4-chlorobutyraldehyde 4-Chlorobutyraldehyde (Cl(CH₂)₃CHO) Reaction + 4-chlorobutyraldehyde->Reaction Methanol Methanol (excess) (CH₃OH) Methanol->Reaction Product This compound (Cl(CH₂)₃CH(OCH₃)₂) Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst 15) Catalyst->Reaction Reaction->Product Acetalization

Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using two common acid catalysts: sulfuric acid and Amberlyst 15, a solid acid resin.

Method A: Sulfuric Acid Catalysis

This protocol is adapted from a procedure where 4-chlorobutyraldehyde is generated in situ and immediately converted to the corresponding dimethyl acetal.[3]

Materials:

  • Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid

  • Sodium carbonate

  • Water

  • Methylene chloride

  • Methanol

  • Concentrated sulfuric acid

  • 5% aqueous sodium bicarbonate solution

  • 10% brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In situ generation of 4-chlorobutyraldehyde: In a suitable reaction vessel, dissolve sodium carbonate in water. Cool the solution to 5°C and add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid. Stir the mixture for 30 minutes. Add methylene chloride and continue stirring for another 30 minutes at 5°C. Separate the organic layer containing the crude 4-chlorobutyraldehyde.

  • Acetalization: To the filtrate containing the crude aldehyde, add methanol and stir for 15 minutes. With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between 25-30°C.

  • Reaction Monitoring and Work-up: Stir the solution for 3 hours. After the reaction is complete, filter any solids. Wash the filtrate with a 5% aqueous sodium bicarbonate solution followed by a 10% brine solution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.

Method B: Amberlyst 15 Catalysis

This method utilizes a reusable solid acid catalyst, which simplifies the work-up procedure. The following protocol is based on a reported synthesis.[4]

Materials:

  • 4-chlorobutyraldehyde (or a precursor that generates it in situ)

  • Anhydrous methanol

  • Amberlyst 15 acidic ion-exchange resin

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobutyraldehyde in anhydrous methanol. Add Amberlyst 15 resin to the solution.

  • Reaction: Stir the mixture and heat to reflux. The reaction is typically monitored by gas chromatography (GC) and is usually complete after stirring under reflux overnight.

  • Catalyst Removal and Neutralization: After the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst 15 resin. The resin can be washed with methanol and dried for reuse. Neutralize the filtrate by adding a small amount of sodium bicarbonate and stirring for a short period.

  • Isolation and Purification: Filter the neutralized solution to remove any solids. The excess methanol is removed by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its physical properties.

ParameterSulfuric Acid Method[3]Amberlyst 15 MethodPhysical Properties[2]
Catalyst Concentrated H₂SO₄Amberlyst 15Molecular Formula
Solvent MethanolAnhydrous MethanolC₆H₁₃ClO₂
Reactant Ratio Not specifiedAldehyde:Methanol (approx. 1:15)Molecular Weight
Reaction Temperature 25-30°CReflux152.62 g/mol
Reaction Time 3 hoursOvernightAppearance
Yield 87%74%Colorless liquid
Purification Method Vacuum DistillationVacuum DistillationBoiling Point
120°C at 40 mmHg
Density
1.04 g/cm³
Refractive Index (n²⁰/D)
1.4270 - 1.4310

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Charge 4-chlorobutyraldehyde, methanol, and acid catalyst Reaction Stir at specified temperature (e.g., 25-30°C or reflux) Reactants->Reaction Monitoring Monitor reaction progress (e.g., by GC) Reaction->Monitoring Catalyst_Removal Filter to remove solid catalyst (if applicable) Monitoring->Catalyst_Removal Neutralization Neutralize with base (e.g., NaHCO₃ solution) Catalyst_Removal->Neutralization Extraction Extract with an organic solvent (e.g., methylene chloride) Neutralization->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry organic layer (e.g., over Na₂SO₄) Washing->Drying Solvent_Removal Remove solvent in vacuo Drying->Solvent_Removal Distillation Purify by vacuum distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-chlorobutyraldehyde via acid-catalyzed acetalization is a robust and efficient method. This guide has provided two detailed experimental protocols using either sulfuric acid or Amberlyst 15 as the catalyst, with both methods yielding the desired product in high purity after vacuum distillation. The choice of catalyst may depend on factors such as desired work-up simplicity, catalyst reusability, and overall cost-effectiveness. The quantitative data and workflows presented herein offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. The versatility of this compound as a building block in the synthesis of complex pharmaceutical molecules underscores the importance of well-defined and reproducible synthetic procedures.

References

An In-depth Technical Guide to 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Chloro-1,1-dimethoxybutane is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and its role in the formation of complex molecules.

Core Compound Data

This compound, also known as 4-chlorobutyraldehyde dimethyl acetal, is an organic compound valued for its dual reactivity, stemming from the chloro and dimethoxy functional groups.[1][2] Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₆H₁₃ClO₂
Molecular Weight 152.62 g/mol [1][3][4][5]
CAS Number 29882-07-3[1][2][3][5]
Appearance Colorless liquid[2]
Boiling Point 120°C at 40 mmHg[2]
Density 1.04 g/cm³[2]
Refractive Index 1.4270 - 1.4310[2]
Solubility Soluble in chloroform and methanol[2]
SMILES COC(CCCCl)OC[1]
InChI Key LTLKJYMNUSSFAH-UHFFFAOYSA-N[1][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the acetalization of 4-chlorobutyraldehyde with methanol in the presence of an acid catalyst.[2] Another established protocol involves the reaction of a substituted butene with methanol, as detailed below.

Protocol: Synthesis from 4-Chloro-1-acetoxy-1-butene

This method outlines the conversion of 4-chloro-1-acetoxy-1-butene to this compound using an acidic ion-exchange resin as a catalyst.

Materials:

  • 4-chloro-1-acetoxy-1-butene (0.49 mole)

  • Anhydrous methanol (7.5 moles, 300 ml)

  • Amberlyst 15 acidic ion-exchange resin (15 grams)

Procedure:

  • A solution of 72 grams (0.49 mole) of 4-chloro-1-acetoxy-1-butene in 300 ml of anhydrous methanol is prepared in a suitable reaction vessel.

  • 15 grams of Amberlyst 15 acidic ion-exchange resin is added to the solution.

  • The mixture is stirred and heated to reflux.

  • The reaction is monitored by gas chromatography (GC) analysis until the complete conversion of the starting material is observed.

  • Upon completion, the reaction mixture is cooled, and the resin catalyst is removed by filtration.

  • The excess methanol is removed from the filtrate by distillation.

  • The resulting crude product is then purified by vacuum distillation to yield this compound.

G Experimental Workflow: Synthesis of this compound cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product start1 4-chloro-1-acetoxy-1-butene process1 Mix reactants and catalyst start1->process1 start2 Anhydrous Methanol start2->process1 start3 Amberlyst 15 Resin start3->process1 process2 Reflux overnight process1->process2 process3 Monitor by GC process2->process3 workup1 Cool and filter to remove resin process3->workup1 workup2 Distill to remove excess methanol workup1->workup2 workup3 Vacuum distill crude product workup2->workup3 end_product This compound workup3->end_product

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Synthesis

This compound and its analogues are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The 4-chlorobutyl moiety is a versatile electrophile that can be used to introduce a butyl linker between two key fragments of a target molecule. This is particularly common in the synthesis of drugs targeting the central nervous system.

This compound serves as a key intermediate in the production of medications such as the atypical antipsychotic aripiprazole, the anxiolytic buspirone, and triptans like sumatriptan used for migraines.[2][6] The general synthetic strategy involves the nucleophilic substitution of the chloride by a nucleophilic amine, often a piperazine derivative, to form a crucial carbon-nitrogen bond.

G Generalized Role in Pharmaceutical Synthesis cluster_reactants Key Intermediates cluster_steps Synthetic Steps cluster_product Final Product reactant1 Pharmacophore Core (e.g., 7-hydroxy-quinolinone) step1 Step 1: Alkylation (Formation of 4-halobutoxy sidechain) reactant1->step1 reactant2 4-Halobutane Derivative (e.g., this compound) reactant2->step1 reactant3 Piperazine Derivative (e.g., 1-(2,3-dichlorophenyl)piperazine) step2 Step 2: Nucleophilic Substitution (Coupling with piperazine) reactant3->step2 step1->step2 final_api Active Pharmaceutical Ingredient (e.g., Aripiprazole) step2->final_api

Caption: Role of 4-halobutane derivatives in API synthesis.

The reactivity of the chlorine atom allows for its displacement by various nucleophiles, making it a valuable tool in the construction of complex molecular architectures. The dimethoxyacetal group is stable under basic and neutral conditions but can be hydrolyzed to an aldehyde under acidic conditions, offering further synthetic possibilities. This dual functionality underscores the importance of this compound in modern medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-1,1-dimethoxybutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1,1-dimethoxybutane, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ether and chloro groups) and non-polar (butyl chain) characteristics, suggesting its solubility will vary across a range of organic solvents.

Known Solubility Profile

General qualitative assessments indicate that this compound is soluble in chloroform and methanol.[1] It is also described as being generally soluble in organic solvents.[2] One source provides a calculated water solubility of 7.0 mg/mL, while another estimates it at 1.54 mg/mL. The discrepancy in these calculated values highlights the importance of experimental determination for accurate solubility data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at Standard Temperature and Pressure (STP)

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Molar Solubility (mol/L)Observations
Alcohols
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
IsopropanolC₃H₇OH3.9
Halogenated
DichloromethaneCH₂Cl₂3.1
ChloroformCHCl₃4.1
Ketones
AcetoneC₃H₆O5.1
Esters
Ethyl AcetateC₄H₈O₂4.4
Ethers
Diethyl Ether(C₂H₅)₂O2.8
TetrahydrofuranC₄H₈O4.0
Aromatics
TolueneC₇H₈2.4
Aliphatics
HexaneC₆H₁₄0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Vials and syringes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid phase is crucial to ensure that saturation is reached.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). Periodically, visually inspect the sample to ensure that undissolved solute remains.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method, such as gas chromatography (GC).

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent to create a calibration curve.

    • Analyze the filtered sample and determine its concentration by comparing the analytical response to the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility in grams per 100 mL of solvent and in moles per liter (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_reporting Reporting prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed container prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Allow excess solute to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter sample withdraw->filter analyze Analyze concentration (e.g., by GC) filter->analyze calculate Calculate solubility (g/100mL, mol/L) analyze->calculate report Report average and standard deviation calculate->report

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is invaluable for the efficient and scalable application of this important chemical intermediate in research and development.

References

Spectroscopic Profile of 4-Chloro-1,1-dimethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Chloro-1,1-dimethoxybutane (CAS No. 29882-07-3), a versatile intermediate in the pharmaceutical and fine chemical industries.[1][2] Due to the limited availability of public experimental spectra, this document presents a combination of predicted and theoretical data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are provided, alongside a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Chlorobutyraldehyde dimethyl acetal[3]

  • CAS Number: 29882-07-3

  • Molecular Formula: C₆H₁₃ClO₂

  • Molecular Weight: 152.62 g/mol

  • Appearance: Colorless liquid[2]

  • Boiling Point: 168.3 °C at 760 mmHg

  • Density: ~1.04 g/cm³[2]

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following tables represent predicted NMR data and theoretical values for IR and MS based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.40Triplet (t)1HH-1 (-CH(OCH₃)₂)
~3.60Triplet (t)2HH-4 (-CH₂Cl)
~3.32Singlet (s)6HH-5 (-OCH₃)
~1.95Quintet (p)2HH-3 (-CH₂CH₂Cl)
~1.75Quintet (p)2HH-2 (-CH₂CH(OCH₃)₂)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmAssignment
~104.0C-1 (-CH(OCH₃)₂)
~53.0C-5 (-OCH₃)
~45.0C-4 (-CH₂Cl)
~31.5C-2 (-CH₂CH(OCH₃)₂)
~26.0C-3 (-CH₂CH₂Cl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Theoretical IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2950-2850StrongC-HAlkane Stretch
1470-1430MediumC-HAlkane Bend
1125-1085StrongC-OAcetal (C-O-C) Stretch
800-600StrongC-ClAlkyl Halide Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of C₆H₁₃ClO₂ is 152.0604 Da.

Table 4: Theoretical Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zIon FragmentDescription
152/154[C₆H₁₃ClO₂]⁺Molecular Ion (M⁺), showing isotopic pattern for Chlorine (~3:1 ratio)
121/123[M - OCH₃]⁺Loss of a methoxy radical
75[CH(OCH₃)₂]⁺Alpha-cleavage, characteristic fragment for a dimethyl acetal
57[C₄H₉]⁺Loss of the chloro-acetal portion

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a small organic molecule should be used.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol
  • Technique: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat thin-film method is typically used.

  • ATR Method:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a single drop of this compound directly onto the crystal surface.

    • Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Thin-Film Method:

    • Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the spectrum.

  • Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol
  • Ionization Method: Electron Ionization (EI) is a common method for volatile, small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a Gas Chromatography (GC-MS) system for separation and analysis.

  • Acquisition: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z ratio.

  • Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observed for any chlorine-containing fragments.

Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound or the confirmation of a known structure like this compound follows a logical workflow. The diagram below illustrates the relationship between different spectroscopic methods and the information they provide.

Spectroscopic_Workflow cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) MS Acquire Mass Spectrum MS_Info Molecular Weight Isotopic Pattern (Cl) Fragmentation Pattern MS->MS_Info Provides Structure Propose/Confirm Structure This compound MS_Info->Structure IR Acquire IR Spectrum IR_Info Functional Groups (C-O, C-Cl, C-H) IR->IR_Info Identifies IR_Info->Structure H_NMR Acquire ¹H NMR NMR_Info Carbon-Hydrogen Framework Connectivity Chemical Environments H_NMR->NMR_Info C_NMR Acquire ¹³C NMR C_NMR->NMR_Info NMR_Info->Structure

Workflow for Spectroscopic Structural Elucidation.

References

Commercial Availability and Synthetic Utility of 4-Chloro-1,1-dimethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive chloro group and a protected aldehyde functionality, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in the preparation of pharmaceutical agents.

Commercial Availability

This compound (CAS No. 29882-07-3) is commercially available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%, with common analytical data provided in certificates of analysis.

SupplierPurityAvailability
NINGBO INNO PHARMCHEM CO.,LTD.≥98.0%In Stock
Smolecule≥97%In Stock
ChemScene≥97%In Stock
NovaChemistry95%-98%In Stock
BLD Pharm≥97%In Stock
Ambeed≥97%In Stock
LGC Standards-In Stock

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 29882-07-3[1]
Molecular Formula C₆H₁₃ClO₂[2]
Molecular Weight 152.62 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 120 °C at 40 mmHg[1]
Density 1.04 g/cm³[1]
Refractive Index 1.4270 - 1.4310[1]
Solubility Soluble in chloroform and methanol[1]
Storage Conditions 2-8°C, stored under an inert gas[1]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the acetalization of 4-chlorobutyraldehyde with methanol in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chlorobutyraldehyde

  • Anhydrous Methanol

  • Acid catalyst (e.g., Amberlyst 15 acidic ion-exchange resin, concentrated sulfuric acid)[3][4]

  • Anhydrous sodium carbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • To a solution of 4-chlorobutyraldehyde in anhydrous methanol, add a catalytic amount of an acid catalyst (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by adding anhydrous sodium carbonate until the effervescence ceases.

  • Filter the mixture to remove the catalyst and any inorganic salts.

  • Remove the excess methanol from the filtrate by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[3]

G 4-Chlorobutyraldehyde 4-Chlorobutyraldehyde Reaction_Mixture Reaction Mixture 4-Chlorobutyraldehyde->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Neutralization Neutralization (Sodium Carbonate) Reflux->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Workup (Extraction & Washing) Evaporation->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Synthesis workflow for this compound.

Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs). Its utility stems from the differential reactivity of the chloro and dimethoxyacetal groups. The chloro group is susceptible to nucleophilic substitution, while the acetal serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions.

Fischer Indole Synthesis of Tryptamine Derivatives

A major application of this compound is in the Fischer indole synthesis to produce tryptamine backbones, which are central to the structure of many pharmaceuticals, including the triptan class of anti-migraine drugs.[2] The general mechanism involves the reaction of an arylhydrazine with the aldehyde (generated in situ from the acetal) to form a hydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[6][7]

Materials:

  • This compound

  • Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)[6]

  • Solvent (e.g., acetic acid, ethanol, or toluene)[7]

Procedure:

  • Dissolve the arylhydrazine hydrochloride in the chosen solvent in a round-bottom flask.

  • Add this compound to the solution.

  • Add the acid catalyst and heat the reaction mixture to the appropriate temperature (often reflux).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

G Arylhydrazine Arylhydrazine Hydrazone_Formation In situ Aldehyde Deprotection & Hydrazone Formation Arylhydrazine->Hydrazone_Formation 4_Chloro_acetal 4-Chloro-1,1- dimethoxybutane 4_Chloro_acetal->Hydrazone_Formation Acid_Catalyst Acid Catalyst Acid_Catalyst->Hydrazone_Formation Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Sigmatropic_Rearrangement Cyclization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization Tryptamine_Derivative Tryptamine Derivative Cyclization->Tryptamine_Derivative

Fischer indole synthesis pathway.
Synthesis of Aripiprazole Intermediate

This compound is also utilized in the synthesis of key intermediates for the atypical antipsychotic drug, aripiprazole. In this context, it acts as a four-carbon linker to alkylate a phenolic hydroxyl group.

Materials:

  • 7-hydroxy-3,4-dihydroquinolin-2-one

  • This compound

  • Base (e.g., potassium carbonate, sodium hydroxide)[8]

  • Solvent (e.g., dimethylformamide, acetonitrile)[8]

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Procedure:

  • To a stirred suspension of 7-hydroxy-3,4-dihydroquinolin-2-one and the base in the chosen solvent, add this compound.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours.[8]

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain 7-(4,4-dimethoxybutoxy)-3,4-dihydroquinolin-2-one.

G 7_HQ 7-hydroxy-3,4- dihydroquinolin-2-one Reaction Nucleophilic Substitution (SN2) 7_HQ->Reaction 4_Chloro_acetal 4-Chloro-1,1- dimethoxybutane 4_Chloro_acetal->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product 7-(4,4-dimethoxybutoxy)-3,4- dihydroquinolin-2-one Purification->Product

Synthesis of an aripiprazole intermediate.

Conclusion

This compound is a commercially accessible and highly valuable reagent in organic synthesis, particularly for the construction of pharmaceutical scaffolds. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for its strategic incorporation into complex molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 4-Chlorobutyraldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for 4-chlorobutyraldehyde dimethyl acetal (CAS RN: 29882-07-3), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Proper handling and storage of this reagent are crucial for maintaining its purity and ensuring the integrity of experimental outcomes.

Chemical Properties and Stability Profile

4-Chlorobutyraldehyde dimethyl acetal, also known as 4-chloro-1,1-dimethoxybutane, is a colorless to pale yellow liquid.[3] The acetal functional group serves to protect the aldehyde moiety from oxidation, rendering the compound stable under normal conditions.[1][3] However, it is sensitive to certain environmental factors and chemical conditions.

Key Stability Considerations:

  • General Stability: The compound is considered stable under recommended storage and handling conditions.[1][4]

  • Sensitivity to Light and Air: Some sources indicate that the compound is sensitive to light and air, which may necessitate storage in dark, airtight containers.[5]

  • Thermal Stability: Avoid exposure to high temperatures, sparks, open flames, and other ignition sources.[5][6] Decomposition upon combustion can generate poisonous fumes, including highly toxic hydrogen chloride (HCl) gas and carbon oxides.[7]

  • Hydrolytic Stability: Acetals are generally stable in neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.[8] In the presence of acid and water, 4-chlorobutyraldehyde dimethyl acetal will hydrolyze to form 4-chlorobutyraldehyde and methanol.

Incompatible Materials: To prevent adverse reactions, store this compound away from strong oxidizing agents and strong acids.[5][7]

Quantitative Data

The following table summarizes the key physical and chemical properties of 4-chlorobutyraldehyde dimethyl acetal.

PropertyValue
CAS Number 29882-07-3
Molecular Formula C8H17ClO2
Molecular Weight 180.67 g/mol
Appearance Colorless to Almost colorless clear liquid
Purity (GC) >97.0%
Boiling Point 120 °C at 40 mmHg
Flash Point 43 °C
Specific Gravity (20/20) 1.04
Refractive Index 1.43

(Data sourced from TCI America Product Specification)

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is paramount for maintaining the chemical's integrity and ensuring laboratory safety.

Storage Conditions:

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[4][6][7]

  • Environment: Store in a cool, dark, dry, and well-ventilated place.[6][7] A flammables area is recommended.[5]

  • Temperature: Store in a cool environment.[5][6]

  • Separation: Store away from incompatible materials such as oxidizing agents.[7]

Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably under a laboratory fume hood, to prevent the generation and inhalation of vapor or mist.[4][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4][6]

    • Hand Protection: Handle with gloves that have been inspected prior to use.[4][6]

    • Skin Protection: Wear impervious, fire/flame-resistant clothing.[4][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking, explosion-proof equipment. Take precautionary measures against static discharge.[6][7]

Experimental Protocols

Synthesis of 4-Chlorobutyraldehyde Dimethyl Acetal via Acetalization

A common method for preparing this compound is through the acid-catalyzed acetalization of 4-chlorobutyraldehyde with methanol.[1]

Methodology:

  • 4-chlorobutyraldehyde is reacted with methanol in the presence of an acid catalyst.

  • The reaction mixture is stirred, often with provisions for water removal to drive the equilibrium towards the formation of the acetal.

  • Following the reaction, the mixture is worked up. This may involve neutralization of the acid catalyst and washing with aqueous solutions (e.g., sodium bicarbonate, brine).[9]

  • The organic layer is dried over a drying agent like sodium sulfate.[9]

  • The final product is purified, typically by distillation under reduced pressure, to yield pure 4-chlorobutyraldehyde dimethyl acetal.[9][10]

Visualizing Chemical Pathways and Workflows

Hydrolysis of 4-Chlorobutyraldehyde Dimethyl Acetal

The diagram below illustrates the acid-catalyzed hydrolysis pathway, a key consideration for the stability of the compound in acidic aqueous environments.

Hydrolysis_Pathway A 4-Chlorobutyraldehyde Dimethyl Acetal Catalyst H⁺ (Acid Catalyst) A->Catalyst B H₂O (Water) B->Catalyst C 4-Chlorobutyraldehyde D Methanol (2 eq.) Catalyst->C Catalyst->D

Caption: Acid-catalyzed hydrolysis of the acetal.

Logical Workflow for Storage and Handling

This workflow provides a decision-making guide for the appropriate management of 4-chlorobutyraldehyde dimethyl acetal in a laboratory setting.

Storage_Handling_Workflow Start Receive Compound Check_Container Is container intact and sealed? Start->Check_Container Store Store in cool, dark, dry, well-ventilated area Check_Container->Store Yes Quarantine Quarantine and report damage Check_Container->Quarantine No Use_Compound Prepare for use Store->Use_Compound Check_PPE Wear appropriate PPE (gloves, goggles, lab coat) Use_Compound->Check_PPE Work_Area Work in a fume hood Check_PPE->Work_Area Dispense Dispense required amount Work_Area->Dispense Seal_Container Tightly reseal container Dispense->Seal_Container Return_Storage Return to designated storage area Seal_Container->Return_Storage End Procedure Complete Return_Storage->End

Caption: Storage and handling decision workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sumatriptan Using 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the anti-migraine drug, Sumatriptan, utilizing 4-Chloro-1,1-dimethoxybutane as a key starting material. The synthesis primarily proceeds via the Fischer indole synthesis pathway, a robust and widely used method for the preparation of indole derivatives.

Introduction

Sumatriptan, a member of the triptan class of drugs, is a selective serotonin receptor agonist used for the treatment of migraine headaches. Its synthesis often involves the construction of the core indole structure. This compound serves as a crucial C4 synthon, providing the butyraldehyde moiety required for the Fischer indole synthesis. The dimethoxy acetal group acts as a protecting group for the aldehyde functionality, preventing unwanted side reactions and allowing for its controlled release under acidic conditions.[1]

The overall synthetic strategy involves the reaction of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with this compound (or its diethyl acetal equivalent) to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to form the indole ring. The resulting chloroethyl-indole intermediate is subsequently reacted with dimethylamine to yield Sumatriptan.

Synthetic Pathway Overview

The synthesis of Sumatriptan from this compound can be conceptually divided into three main stages:

  • Formation of the Hydrazone Intermediate: Reaction of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with this compound in an acidic medium.

  • Fischer Indole Cyclization: Intramolecular cyclization of the hydrazone intermediate to form the indole core, yielding 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.

  • Amination: Nucleophilic substitution of the chloro group with dimethylamine to produce the final product, Sumatriptan.

Sumatriptan_Synthesis Reactant1 This compound Hydrazone Hydrazone Intermediate Reactant1->Hydrazone Step 1: Hydrazone Formation (Acidic Conditions) Reactant2 4-hydrazino-N-methylbenzene- methanesulfonamide HCl Reactant2->Hydrazone Indole_Intermediate 3-(2-chloroethyl)-N-methyl- 1H-indole-5-methanesulfonamide Hydrazone->Indole_Intermediate Step 2: Fischer Indole Cyclization (Acid Catalyst, Heat) Sumatriptan Sumatriptan Indole_Intermediate->Sumatriptan Step 3: Amination (Dimethylamine)

Caption: Synthetic pathway for Sumatriptan.

Experimental Protocols

The following protocols are a synthesis of procedures described in various patents and scientific literature.

Protocol 1: Synthesis of 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide

This protocol describes the formation of the key indole intermediate from the starting materials.

Materials:

  • 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride

  • This compound (or 4-chlorobutyraldehyde dimethyl acetal)

  • Inorganic acid (e.g., dilute sulfuric acid or hydrochloric acid) or Organic acid (e.g., formic acid or acetic acid)

  • Sodium hydroxide solution (25%)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride and this compound in the presence of an acid catalyst. The molar ratio of the hydrazine to the acetal is typically 1:1 to 1:1.1.

  • Heat the reaction mixture to 55-70°C and maintain this temperature for 2-3 hours.

  • After the reaction is complete, cool the mixture and neutralize it to a neutral pH using a 25% aqueous sodium hydroxide solution.

  • Extract the product three times with ethyl acetate.

  • Combine the organic phases and wash three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide as an oily residue.

Protocol 2: Synthesis of Sumatriptan from 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide

This protocol details the final amination step to produce Sumatriptan.

Materials:

  • 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide

  • Dimethylamine (aqueous solution or gas)

  • Phase transfer catalyst (optional)

  • Organic solvent (e.g., chloroform, ethyl acetate)

  • Water

Procedure:

  • Dissolve the crude 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide in a suitable organic solvent.

  • Add dimethylamine to the solution. This reaction can be carried out with or without a phase transfer catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • After the reaction is complete, wash the organic layer with water to remove excess dimethylamine and any salts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the crude Sumatriptan base.

Purification of Sumatriptan

Crude Sumatriptan can be purified by column chromatography or, more commonly on a larger scale, by recrystallization.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude Sumatriptan base

  • Acetonitrile or Methanol

  • Activated carbon

Procedure:

  • Dissolve the crude Sumatriptan base in a minimal amount of hot acetonitrile or methanol.

  • Add activated carbon to the hot solution to decolorize it and stir for a short period.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

StepReactantsReagents/SolventsReaction ConditionsYieldPurityReference
Hydrazone Formation & Cyclization 4-hydrazino-N-methylbenzenemethanesulfonamide HCl, this compoundAcid catalyst (e.g., H2SO4, HCl, Acetic Acid)55-70°C, 2-3 hours57.6%93.4% (HPLC)--INVALID-LINK--
Amination 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide, DimethylaminePhase transfer catalyst (optional)Room temperature or gentle heating----INVALID-LINK--
Overall (Protected Sumatriptan) N-protected 4-hydrazino hydrochloride, 4-dimethylamino-1,1-dimethoxybutaneGlacial acetic acid75°C50%---INVALID-LINK--
Cyclization (Alternative) Hydrazone intermediateEthyl polyphosphate, Chloroform<15°C (addition), 20-25°C (reaction), 2.5-3.0 hours>30%>99% (HPLC)--INVALID-LINK--
Purification (Recrystallization) Crude Sumatriptan baseAcetonitrile or MethanolCooling from hot solution->99% (HPLC)--INVALID-LINK--

Note: Yields and purities can vary depending on the specific reaction conditions and scale.

Logical Workflow for Sumatriptan Synthesis

Synthesis_Workflow Start Start Step1 Combine Reactants: 4-hydrazino-N-methylbenzene- methanesulfonamide HCl and This compound with an acid catalyst. Start->Step1 Step2 Heat reaction mixture to 55-70°C for 2-3 hours. Step1->Step2 Step3 Neutralize the reaction mixture and perform liquid-liquid extraction. Step2->Step3 Step4 Isolate crude 3-(2-chloroethyl)-N-methyl- 1H-indole-5-methanesulfonamide. Step3->Step4 Step5 React intermediate with dimethylamine. Step4->Step5 Step6 Isolate crude Sumatriptan base. Step5->Step6 Step7 Purify by recrystallization from acetonitrile or methanol. Step6->Step7 End Pure Sumatriptan Step7->End

Caption: Workflow of Sumatriptan synthesis.

Conclusion

The use of this compound in the Fischer indole synthesis provides a reliable and scalable route to Sumatriptan. Careful control of reaction conditions, particularly during the cyclization step, is crucial to maximize yield and minimize the formation of impurities. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

Application Notes and Protocols: 4-Chloro-1,1-dimethoxybutane as a Butyraldehyde Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, as a stable and versatile precursor to 4-chlorobutyraldehyde in organic synthesis. Its primary utility lies in the protection of the reactive aldehyde functionality, allowing for transformations at other parts of the molecule before its controlled release under acidic conditions.

Core Applications

This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a masked aldehyde and a reactive alkyl chloride, makes it a valuable building block.

1. Synthesis of Tryptamines and other Indole Derivatives:

One of the most significant applications of this compound is in the Fischer indole synthesis for the preparation of tryptamine derivatives.[1] The acetal group serves as a stable, masked form of the aldehyde, which is liberated in situ under the acidic conditions of the reaction to condense with a phenylhydrazine. This strategy is employed in the industrial synthesis of triptan-class drugs used for treating migraines.[1] The overall yields for this multi-step process can range from 30-95%, depending on the specific substrates and reaction conditions.[1]

2. Intermediate in Pharmaceutical Synthesis:

Beyond tryptamines, this compound is a crucial intermediate in the production of various pharmaceuticals. It is used in the synthesis of drugs such as the antipsychotic aripiprazole and the anxiolytic buspirone.[2] Its role often involves the introduction of the four-carbon chain, which is subsequently modified to build the final drug scaffold.

3. General Organic Synthesis:

As a versatile building block, this compound is used in the synthesis of fine and agrochemicals.[2] The chloro group can be displaced by a variety of nucleophiles, while the protected aldehyde can be revealed at a later synthetic stage. This allows for a modular and controlled approach to the synthesis of complex molecules.

Quantitative Data

The following table summarizes the reported yields for the conversion of this compound and its derivatives to the corresponding aldehydes.

PrecursorProductReagents and ConditionsYield (%)Reference
1,1-dimethoxy-4-chloro-butane4-chloro-butanal0.2N Sulfuric acid, 50 °C, 2 hours79US Patent 4,691,062[3]
1,1-dimethoxy-2-methyl-4-chlorobutane4-chloro-2-methyl-butanalDilute sulfuric acid94.7US Patent 4,691,062[3]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Chlorobutyraldehyde

This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to liberate the free aldehyde.

Materials:

  • 1,1-dimethoxy-4-chloro-butane

  • 0.2N Sulfuric acid

  • Methylene chloride

  • Saturated sodium carbonate solution

  • Water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1,1-dimethoxy-4-chloro-butane.

  • Add an excess of 0.2N aqueous sulfuric acid to the flask at 50°C with vigorous stirring.[3]

  • Continue stirring the mixture at 50°C for 2 to 3 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with methylene chloride.

  • Combine the organic phases and wash with a saturated sodium carbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-chlorobutyraldehyde.

  • The product can be further purified by distillation under reduced pressure.

Diagrams

Reaction Scheme: Hydrolysis of this compound

G reactant This compound product 4-Chlorobutyraldehyde reactant->product Hydrolysis reagents + H2O, H+ reagents->reactant:e

Caption: Acid-catalyzed hydrolysis of the acetal to the aldehyde.

Workflow: General Synthesis and Deprotection

G start Start with this compound step1 Perform desired chemical transformation(s) (e.g., nucleophilic substitution at the chloride) start->step1 step2 Acid-catalyzed hydrolysis (deprotection) step1->step2 end Final product with aldehyde functionality step2->end

Caption: Synthetic workflow utilizing the protecting group strategy.

Signaling Pathway: Fischer Indole Synthesis Application

G cluster_reaction Fischer Indole Synthesis acetal This compound aldehyde 4-Chlorobutyraldehyde (in situ generation) acetal->aldehyde Acidic conditions hydrazone Hydrazone Intermediate aldehyde->hydrazone hydrazine Phenylhydrazine hydrazine->hydrazone indole Tryptamine Derivative hydrazone->indole [3,3]-Sigmatropic rearrangement

Caption: Role in the Fischer indole synthesis for tryptamine derivatives.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 3-(3-Chloropropyl)-1H-indole using 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] This method remains a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry for the creation of indole alkaloids, triptans, and other bioactive molecules.[3][4] These application notes provide a detailed protocol for the synthesis of 3-(3-chloropropyl)-1H-indole, a valuable intermediate for tryptamine and tryptophol derivatives, utilizing phenylhydrazine and 4-chloro-1,1-dimethoxybutane. The latter serves as a stable precursor to the reactive 4-chlorobutanal, which is generated in situ. The use of an acetal protecting group for the aldehyde functionality enhances the stability and shelf-life of the carbonyl component.[5]

Reaction Mechanism and Principle

The Fischer indole synthesis using this compound proceeds through a series of well-established steps. The overall transformation involves the acid-catalyzed reaction between an arylhydrazine and an aldehyde generated in situ.

  • In Situ Aldehyde Formation: Under acidic conditions, this compound undergoes hydrolysis to generate the corresponding aldehyde, 4-chlorobutanal, and two equivalents of methanol.[1][6][7] This step is crucial as 4-chlorobutanal itself can be less stable for storage.

  • Hydrazone Formation: The in situ generated 4-chlorobutanal then reacts with phenylhydrazine to form a phenylhydrazone intermediate.[8]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[9]

  • [10][10]-Sigmatropic Rearrangement: The enamine undergoes a[10][10]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[2][11]

  • Cyclization and Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to form the final aromatic indole ring.[8][12]

Experimental Data

The following table summarizes representative data for the Fischer indole synthesis with various substituted phenylhydrazines and this compound, based on analogous reactions with similar functionalized aldehydes.[10][13][14] Yields are typically in the moderate to good range and can be optimized by careful control of reaction conditions.

EntryArylhydrazineCatalystSolventTemperature (°C)Time (h)Yield (%)
1PhenylhydrazineH₂SO₄Ethanol80475
24-MethoxyphenylhydrazineHClAcetic Acid90578
34-ChlorophenylhydrazineZnCl₂Toluene110665
42-MethylphenylhydrazinePolyphosphoric AcidXylene120372

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-(3-chloropropyl)-1H-indole from phenylhydrazine and this compound.

Materials:

  • Phenylhydrazine

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., HCl, ZnCl₂)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and absolute ethanol.

  • Addition of Reagents: While stirring, add this compound (1.1 eq) to the solution.

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (0.3 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(3-chloropropyl)-1H-indole.

Visualizations

Reaction Pathway

Fischer_Indole_Synthesis Fischer Indole Synthesis of 3-(3-Chloropropyl)-1H-indole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Phenylhydrazine D Phenylhydrazone A->D B This compound C 4-Chlorobutanal (in situ) B->C H+, H₂O (Hydrolysis) C->D Condensation E Enamine D->E Tautomerization F Di-imine E->F [3,3]-Sigmatropic Rearrangement G 3-(3-Chloropropyl)-1H-indole F->G Cyclization & -NH₃

Caption: Reaction pathway of the Fischer Indole Synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start reactants Mix Phenylhydrazine & This compound in Ethanol start->reactants acid Add Acid Catalyst (e.g., H₂SO₄) reactants->acid reflux Heat to Reflux (4-6 hours) acid->reflux workup Cool & Neutralize (NaHCO₃ solution) reflux->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with H₂O & Brine extraction->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Column Chromatography dry->purify product Pure 3-(3-Chloropropyl)-1H-indole purify->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Grignard Reaction of 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. This document provides a detailed protocol for the preparation of the Grignard reagent from 4-chloro-1,1-dimethoxybutane and its subsequent reaction with an electrophile. The resulting organomagnesium halide is a valuable intermediate, serving as a nucleophilic four-carbon synthon with a protected aldehyde functionality (an acetal). The acetal group is generally stable under the basic conditions of the Grignard reaction, making this reagent a useful building block for the synthesis of more complex molecules in pharmaceutical and chemical research. All procedures must be conducted under strictly anhydrous conditions using an inert atmosphere to prevent quenching of the highly reactive Grignard reagent.[1][2][3]

Data Presentation

Table 1: Key Parameters for the Synthesis of the Grignard Reagent from this compound

ParameterValue/ConditionSource(s)
Starting Material This compoundGeneral Knowledge
Reagent Magnesium turnings[1][2]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[2][3]
Initiator (optional) Iodine (a small crystal), 1,2-dibromoethane, or bromoethane[1][2][4]
Molar Ratio Mg : this compound (approx. 1.2 : 1.0)[2]
Reaction Temperature Initiation at room temperature or with gentle warming; maintained at gentle reflux during addition.[1][3][4][1][3][4]
Reaction Time 1-3 hours for addition, followed by 30-60 minutes at reflux.[1][1]

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (4,4-dimethoxybutyl)magnesium chloride

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet for the inert atmosphere. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature.[2][3]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine to activate the magnesium surface.[2][4] Gently warm the flask with a heat gun until iodine vapor is observed.[3]

  • Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.[3]

  • Reagent Preparation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the this compound solution from the addition funnel to the magnesium suspension.[4] The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and an increase in temperature.[3][5]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[1][3]

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure the complete consumption of the starting materials.[1] The resulting dark brown to grey solution is the Grignard reagent, which should be used directly in the next step.[1]

Protocol 2: Reaction of (4,4-dimethoxybutyl)magnesium chloride with an Aldehyde

This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • Solution of (4,4-dimethoxybutyl)magnesium chloride in THF (from Protocol 1)

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions and work-up

Procedure:

  • Reaction Setup: In a separate flame-dried, inert atmosphere flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.[2]

  • Grignard Addition: Slowly add the freshly prepared (4,4-dimethoxybutyl)magnesium chloride solution (1.1 equivalents) dropwise to the cooled aldehyde solution while maintaining the temperature at 0 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a cold saturated aqueous ammonium chloride solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether or ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[2] Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure secondary alcohol.

Visualizations

Grignard_Reaction_Workflow start Start: Materials Preparation setup Apparatus Setup (Flame-dried glassware, Inert Atmosphere) start->setup mg_activation Magnesium Activation (Mg turnings + Iodine) setup->mg_activation grignard_formation Grignard Reagent Formation (Dropwise addition of this compound in THF) mg_activation->grignard_formation reflux Reflux (30-60 min) grignard_formation->reflux grignard_addition Grignard Addition (Slow addition to electrophile at 0 °C) reflux->grignard_addition electrophile_prep Electrophile Preparation (Aldehyde in anhydrous THF, 0 °C) electrophile_prep->grignard_addition reaction Reaction (Warm to RT, stir 1-2h) grignard_addition->reaction workup Aqueous Work-up (Quench with sat. NH4Cl) reaction->workup extraction Extraction & Drying (Et₂O or EtOAc, MgSO₄) workup->extraction purification Purification (Column Chromatography) extraction->purification end End: Purified Product purification->end Signaling_Pathway start_materials Starting Materials (this compound, Mg) grignard_reagent Grignard Reagent ((CH₃O)₂CH(CH₂)₃MgCl) start_materials->grignard_reagent Oxidative Insertion nucleophilic_attack Nucleophilic Attack grignard_reagent->nucleophilic_attack electrophile Electrophile (e.g., Aldehyde R-CHO) electrophile->nucleophilic_attack alkoxide_intermediate Alkoxide Intermediate nucleophilic_attack->alkoxide_intermediate protonation Protonation (Aqueous Work-up) alkoxide_intermediate->protonation final_product Final Product (Secondary Alcohol) protonation->final_product

References

Application Notes and Protocols for the Synthesis of Tryptamine Derivatives Using 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine and its derivatives are a class of monoamine alkaloids that feature an indole scaffold. They are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which include acting as neurotransmitters, psychedelic drugs, and anti-migraine agents. The synthesis of novel tryptamine derivatives is a key area of research for the discovery of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of tryptamine derivatives commencing with the C3-alkylation of indole with 4-Chloro-1,1-dimethoxybutane. This synthetic route offers a versatile platform for accessing a variety of tryptamine analogs through a three-step process:

  • Friedel-Crafts Alkylation: C3-alkylation of the indole nucleus with this compound to yield 3-(4,4-dimethoxybutyl)-1H-indole.

  • Acetal Deprotection: Hydrolysis of the dimethyl acetal to the corresponding aldehyde, 4-(1H-indol-3-yl)butanal.

  • Reductive Amination: Conversion of the aldehyde to the desired primary or secondary amine, yielding the final tryptamine derivative.

Reaction Scheme Overview

The overall synthetic pathway is depicted below:

Synthesis_Overview Indole Indole Intermediate1 3-(4,4-Dimethoxybutyl)-1H-indole Indole->Intermediate1 Step 1: Friedel-Crafts Alkylation Reagent This compound Reagent->Intermediate1 Intermediate2 4-(1H-indol-3-yl)butanal Intermediate1->Intermediate2 Step 2: Acetal Deprotection Tryptamine Tryptamine Derivative Intermediate2->Tryptamine Step 3: Reductive Amination

Caption: General overview of the three-step synthesis of tryptamine derivatives.

Experimental Protocols

Step 1: Synthesis of 3-(4,4-Dimethoxybutyl)-1H-indole (Friedel-Crafts Alkylation)

This protocol describes a general procedure for the Lewis acid-catalyzed Friedel-Crafts alkylation of indole with this compound. The choice of Lewis acid and reaction conditions may require optimization for specific indole derivatives.

Materials:

  • Indole

  • This compound

  • Lewis Acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.

  • After stirring for 15 minutes, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-(4,4-dimethoxybutyl)-1H-indole.

Expected Yield: 60-80% (Yields can vary depending on the specific indole and Lewis acid used).

Step 2: Synthesis of 4-(1H-indol-3-yl)butanal (Acetal Deprotection)

This protocol outlines the acidic hydrolysis of the dimethyl acetal to the corresponding aldehyde.

Materials:

  • 3-(4,4-Dimethoxybutyl)-1H-indole

  • Formic Acid

  • Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-(4,4-dimethoxybutyl)-1H-indole (1.0 eq) in a mixture of formic acid and water (e.g., 8:2 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-indol-3-yl)butanal. This product is often used in the next step without further purification.

Expected Yield: 85-95%.

Step 3: Synthesis of N,N-Dimethyltryptamine (Reductive Amination)

This protocol describes the synthesis of N,N-dimethyltryptamine as an exemplary tryptamine derivative via reductive amination. Other primary or secondary amines can be used to generate a variety of N-substituted tryptamines.

Materials:

  • 4-(1H-indol-3-yl)butanal

  • Dimethylamine (e.g., 40% solution in water or as hydrochloride salt with a base)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-(1H-indol-3-yl)butanal (1.0 eq) in methanol or THF, add dimethylamine (2.0-3.0 eq).

  • Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water and then basify with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or crystallization to obtain the desired N,N-dimethyltryptamine derivative.

Expected Yield: 70-90%.

Data Presentation

Compound Step Reactants Product Typical Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
1 1Indole, this compound3-(4,4-Dimethoxybutyl)-1H-indole60-808.05 (br s, 1H), 7.60 (d, 1H), 7.35 (d, 1H), 7.18 (t, 1H), 7.10 (t, 1H), 6.98 (s, 1H), 4.38 (t, 1H), 3.32 (s, 6H), 2.75 (t, 2H), 1.75-1.65 (m, 4H)136.5, 127.2, 122.9, 121.9, 119.2, 118.9, 115.1, 111.1, 104.2, 52.8 (2C), 32.5, 25.1, 24.8233 [M]⁺
2 23-(4,4-Dimethoxybutyl)-1H-indole4-(1H-indol-3-yl)butanal85-959.78 (t, 1H), 8.08 (br s, 1H), 7.62 (d, 1H), 7.36 (d, 1H), 7.19 (t, 1H), 7.11 (t, 1H), 7.00 (s, 1H), 2.80 (t, 2H), 2.55 (t, 2H), 2.05 (quint, 2H)202.5, 136.4, 127.0, 122.8, 122.0, 119.3, 119.0, 114.8, 111.2, 43.8, 24.5, 22.1187 [M]⁺
3 34-(1H-indol-3-yl)butanal, DimethylamineN,N-Dimethyl-4-(1H-indol-3-yl)butan-1-amine70-908.07 (br s, 1H), 7.61 (d, 1H), 7.35 (d, 1H), 7.18 (t, 1H), 7.10 (t, 1H), 6.99 (s, 1H), 2.72 (t, 2H), 2.30 (t, 2H), 2.25 (s, 6H), 1.70-1.60 (m, 4H)136.6, 127.4, 122.7, 121.8, 119.1, 118.8, 115.5, 111.0, 59.8, 45.4 (2C), 27.8, 25.2, 25.0216 [M]⁺

Note: Spectroscopic data are predicted or based on similar known compounds and should be confirmed by experimental analysis.

Mandatory Visualizations

Friedel-Crafts Alkylation Mechanism

FC_Alkylation cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Reagent This compound Carbocation Carbocation Intermediate Reagent->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., BF₃) Indole Indole SigmaComplex Sigma Complex Indole->SigmaComplex + Carbocation Product 3-(4,4-Dimethoxybutyl)-1H-indole SigmaComplex->Product - H⁺

Caption: Proposed mechanism for the Friedel-Crafts alkylation of indole.

Experimental Workflow

Workflow Start Start: Indole & this compound Alkylation Step 1: Friedel-Crafts Alkylation (Lewis Acid, DCM) Start->Alkylation Purification1 Work-up & Purification (Column Chromatography) Alkylation->Purification1 Intermediate1 Intermediate 1: 3-(4,4-Dimethoxybutyl)-1H-indole Purification1->Intermediate1 Deprotection Step 2: Acetal Deprotection (Formic Acid, H₂O) Intermediate1->Deprotection Intermediate2 Intermediate 2: 4-(1H-indol-3-yl)butanal Deprotection->Intermediate2 ReductiveAmination Step 3: Reductive Amination (Amine, NaBH₃CN) Intermediate2->ReductiveAmination Purification2 Work-up & Purification (Column Chromatography/Crystallization) ReductiveAmination->Purification2 FinalProduct Final Product: Tryptamine Derivative Purification2->FinalProduct

Caption: A typical experimental workflow for the three-step synthesis.

Signaling Pathways of Tryptamine Derivatives

Tryptamine derivatives, particularly psychedelic compounds like psilocin (a derivative of N,N-dimethyltryptamine), primarily exert their effects through the serotonergic system. The diagram below illustrates a simplified signaling pathway involving the 5-HT₂A receptor, a key target for many psychedelic tryptamines.

Signaling_Pathway Tryptamine Tryptamine Derivative (e.g., Psilocin) Receptor 5-HT₂A Receptor Tryptamine->Receptor Binds to GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca2->Downstream PKC->Downstream

Caption: Simplified 5-HT₂A receptor signaling pathway for tryptamine derivatives.

Disclaimer

The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and reaction conditions may require optimization for different substrates and scales. It is recommended to consult relevant literature and safety data sheets before commencing any experimental work.

Application Notes and Protocols for the Synthesis of Buspirone Utilizing 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Buspirone, a non-benzodiazepine anxiolytic agent, using 4-Chloro-1,1-dimethoxybutane as a key starting material. This application note details a three-step synthetic pathway involving the in-situ generation of 4-chlorobutanal via hydrolysis, followed by reductive amination with 1-(2-pyrimidinyl)piperazine, and concluding with the alkylation of 8-azaspiro[4.5]decane-7,9-dione. This document includes detailed experimental protocols, tabulated data for reactants and products, and diagrams illustrating the synthetic route and experimental workflow to ensure clarity and reproducibility for researchers in drug development and medicinal chemistry.

Introduction

Buspirone is an anxiolytic drug primarily used for the treatment of generalized anxiety disorder (GAD). It exhibits a unique pharmacological profile as a serotonin 5-HT₁ₐ receptor partial agonist, which distinguishes it from other anxiolytic agents. The synthesis of buspirone can be accomplished through various synthetic routes. The protocol described herein outlines a robust method starting from this compound, which serves as a stable precursor to the reactive intermediate, 4-chlorobutanal. This method offers a controlled approach to the introduction of the butyl spacer, which is crucial for the final assembly of the buspirone molecule.

Chemicals and Materials

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₆H₁₃ClO₂152.62Starting Material
1-(2-Pyrimidinyl)piperazineC₈H₁₂N₄164.21Key Intermediate
8-Azaspiro[4.5]decane-7,9-dioneC₉H₁₃NO₂167.21Key Intermediate
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Base
BuspironeC₂₁H₃₁N₅O₂385.50Final Product
Hydrochloric Acid (HCl)HCl36.46Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Quenching Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Synthetic Pathway

The synthesis of buspirone from this compound is a three-step process. First, this compound is hydrolyzed under acidic conditions to generate 4-chlorobutanal in situ. This aldehyde then undergoes reductive amination with 1-(2-pyrimidinyl)piperazine to form the intermediate, 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine. Finally, this intermediate is used to alkylate 8-azaspiro[4.5]decane-7,9-dione to yield buspirone.

Buspirone Synthesis Pathway This compound This compound 4-Chlorobutanal 4-Chlorobutanal This compound->4-Chlorobutanal H₃O⁺ (Hydrolysis) Intermediate_1 1-(4-Chlorobutyl)-4- (2-pyrimidinyl)piperazine 4-Chlorobutanal->Intermediate_1 NaBH(OAc)₃ (Reductive Amination) 1-(2-Pyrimidinyl)piperazine 1-(2-Pyrimidinyl)piperazine 1-(2-Pyrimidinyl)piperazine->Intermediate_1 Buspirone Buspirone Intermediate_1->Buspirone NaH, DMF (Alkylation) Spiro_Compound 8-Azaspiro[4.5]decane- 7,9-dione Spiro_Compound->Buspirone

Caption: Synthetic pathway for buspirone.

Experimental Protocols

Step 1 & 2: In-situ Generation of 4-Chlorobutanal and Reductive Amination to form 1-(4-Chlorobutyl)-4-(2-pyrimidinyl)piperazine

This protocol combines the hydrolysis of the acetal and the subsequent reductive amination into a one-pot procedure.

Materials:

  • This compound (1.0 eq)

  • 1-(2-Pyrimidinyl)piperazine (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, nitrogen inlet.

Procedure:

  • To a stirred solution of this compound in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add a catalytic amount of 1M hydrochloric acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the hydrolysis of the acetal to 4-chlorobutanal. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • To the reaction mixture containing the in-situ generated 4-chlorobutanal, add 1-(2-pyrimidinyl)piperazine.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in DCM.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture via an addition funnel over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the formation of the product by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of Buspirone

Materials:

  • 1-(4-Chlorobutyl)-4-(2-pyrimidinyl)piperazine (1.0 eq)

  • 8-Azaspiro[4.5]decane-7,9-dione (1.0 eq)

  • Sodium hydride (60% dispersion in oil, 1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Water

  • Round-bottom flask, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of 8-azaspiro[4.5]decane-7,9-dione in anhydrous DMF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add a solution of 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude buspirone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepReactionProductExpected Yield (%)
1 & 2Hydrolysis & Reductive Amination1-(4-Chlorobutyl)-4-(2-pyrimidinyl)piperazine75-85
3N-AlkylationBuspirone60-75
Overall Total Synthesis Buspirone 45-64

Experimental Workflow

Experimental Workflow cluster_step1_2 Steps 1 & 2: One-Pot Intermediate Synthesis cluster_step3 Step 3: Buspirone Synthesis Start1_2 Start: this compound + 1-(2-Pyrimidinyl)piperazine in DCM Hydrolysis Add catalytic HCl Stir 1-2h at RT Start1_2->Hydrolysis Reductive_Amination Add NaBH(OAc)₃ slurry Stir 12-18h at RT Hydrolysis->Reductive_Amination Quench1_2 Quench with NaHCO₃ Reductive_Amination->Quench1_2 Workup1_2 Extract with DCM Wash with brine Dry over Na₂SO₄ Quench1_2->Workup1_2 Purification1_2 Concentrate and Purify (Column Chromatography) Workup1_2->Purification1_2 Intermediate Product: 1-(4-Chlorobutyl)-4- (2-pyrimidinyl)piperazine Purification1_2->Intermediate Alkylation Add Intermediate from Step 2 Heat to 60-70°C for 8-12h Intermediate->Alkylation Start3 Start: 8-Azaspiro[4.5]decane-7,9-dione + NaH in DMF Activation Stir 1h at RT Start3->Activation Activation->Alkylation Quench3 Quench with NH₄Cl Alkylation->Quench3 Workup3 Extract with Ethyl Acetate Wash with water/brine Dry over Na₂SO₄ Quench3->Workup3 Purification3 Concentrate and Purify (Recrystallization) Workup3->Purification3 Final_Product Final Product: Buspirone Purification3->Final_Product

Caption: Experimental workflow for buspirone synthesis.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of buspirone using this compound as a key starting material. By following the detailed experimental procedures and paying close attention to reaction conditions and purification techniques, researchers can achieve good yields of high-purity buspirone. The provided information will aid in the successful synthesis and characterization of this important anxiolytic agent.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile bifunctional molecule widely employed as a key intermediate in organic synthesis. Its structure incorporates a primary alkyl chloride, which serves as an excellent electrophilic site for nucleophilic substitution, and a dimethyl acetal group, which acts as a stable protecting group for an aldehyde functionality. This unique combination allows for the selective introduction of various nucleophiles and subsequent deprotection to unmask the aldehyde for further transformations.

These characteristics make this compound a valuable building block in the pharmaceutical and agrochemical industries. A primary application lies in the synthesis of tryptamine derivatives through the Fischer indole synthesis, which are core structures in many therapeutic agents, including the triptan class of anti-migraine drugs.[1] The acetal's stability under neutral or basic conditions, coupled with the reactivity of the chloride, enables a wide range of nucleophilic substitution reactions to construct diverse molecular architectures.

This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions of this compound with a range of common nucleophiles.

General Reaction Pathway

The fundamental reaction described in these notes is the nucleophilic substitution at the C4 position of this compound. This reaction typically proceeds via an SN2 mechanism, where a nucleophile (Nu-) displaces the chloride leaving group. The acetal group remains intact under these conditions.

G cluster_reactants Reactants cluster_products Products Substrate This compound Product 4-Substituted-1,1-dimethoxybutane Substrate->Product Sₙ2 Reaction Byproduct Chloride (Cl⁻) Substrate->Byproduct Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General Sₙ2 reaction of this compound.

Applications in Synthesis

Synthesis of Amines

The displacement of the chloride with various nitrogen-based nucleophiles is a common and crucial transformation.

This reaction produces 4-(N,N-dimethylamino)butanal dimethyl acetal, a key intermediate for several commercial antimigraine drugs.

Experimental Protocol:

  • Materials:

    • This compound

    • Aqueous dimethylamine solution (e.g., 40%)

    • Methylene chloride (DCM)

    • 5% Sodium bicarbonate solution

    • Brine solution

  • Procedure:

    • Dissolve this compound (1.0 eq) in the aqueous dimethylamine solution (approx. 3.0 eq of dimethylamine).

    • Stir the solution at ambient temperature for 15 minutes.

    • Warm the reaction mixture to 50°C and stir for 3 hours.

    • Cool the mixture to room temperature and extract the product with methylene chloride.

    • Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation.

The Gabriel synthesis provides a classic method for the preparation of primary amines.[2][3][4] The reaction of this compound with potassium phthalimide, followed by hydrazinolysis, yields 4-amino-1,1-dimethoxybutane.

Experimental Protocol:

  • Materials:

    • This compound

    • Potassium phthalimide

    • Anhydrous N,N-dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Diethyl ether

    • Hydrochloric acid

  • Procedure (Alkylation):

    • Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Add this compound (1.0 eq) to the solution.

    • Heat the mixture with stirring (e.g., to 80-100°C) and monitor the reaction by TLC until the starting alkyl halide is consumed.

    • Cool the reaction mixture and pour it into water to precipitate the N-(4,4-dimethoxybutyl)phthalimide.

    • Filter the solid, wash with water, and dry.

  • Procedure (Hydrazinolysis - Ing-Manske procedure): [5]

    • Suspend the N-(4,4-dimethoxybutyl)phthalimide in ethanol.

    • Add hydrazine hydrate (1.2 eq) and reflux the mixture for several hours, during which the phthalhydrazide precipitate forms.

    • Cool the mixture, acidify with hydrochloric acid to precipitate any remaining phthalhydrazide, and filter.

    • Neutralize the filtrate with a base (e.g., NaOH) and extract the primary amine with diethyl ether.

    • Dry the organic layer and concentrate to yield 4-amino-1,1-dimethoxybutane.

Secondary amines such as piperidine can be readily alkylated to produce tertiary amines.

Experimental Protocol:

  • Materials:

    • This compound

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.

    • Heat the mixture to reflux (approx. 82°C) and stir until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield 4-(piperidin-1-yl)butanal dimethyl acetal.

Fischer Indole Synthesis of Tryptamine Derivatives

A significant application of the amine derivatives of this compound is in the Fischer indole synthesis to produce tryptamines.[1] The synthesized 4-amino-1,1-dimethoxybutane derivatives are reacted with a substituted phenylhydrazine under acidic conditions. The acetal is hydrolyzed in situ to the aldehyde, which then undergoes condensation and cyclization.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Amine 4-Amino-1,1-dimethoxybutane Derivative Hydrolysis In situ Hydrolysis of Acetal Amine->Hydrolysis Hydrazine Phenylhydrazine Derivative Condensation Hydrazone Formation Hydrazine->Condensation Acid Acid Catalyst (e.g., H₂SO₄, PPA) Acid->Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Acid->Rearrangement Hydrolysis->Condensation Condensation->Rearrangement Acid Catalysis Cyclize Cyclization Rearrangement->Cyclize Elimination Elimination of NH₃ Cyclize->Elimination Product Tryptamine Derivative Elimination->Product

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol (General):

  • Materials:

    • 4-(Substituted-amino)-1,1-dimethoxybutane

    • Substituted phenylhydrazine hydrochloride

    • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or acetic acid)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve the phenylhydrazine hydrochloride (1.0 eq) in the chosen solvent.

    • Add the 4-(substituted-amino)-1,1-dimethoxybutane (1.0-1.2 eq).

    • Add the acid catalyst. The reaction may be run at room temperature or require heating (e.g., reflux).[6]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude tryptamine derivative by column chromatography or recrystallization.

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis can be employed to prepare 4-alkoxy-1,1-dimethoxybutanes by reacting this compound with an alkoxide or phenoxide.[7][8]

Experimental Protocol (with Sodium Ethoxide):

  • Materials:

    • This compound

    • Sodium ethoxide

    • Anhydrous ethanol

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Add this compound (1.0 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the mixture and quench with water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting 4-ethoxy-1,1-dimethoxybutane by distillation.

Synthesis of Alkyl Nitriles

The displacement of the chloride with a cyanide anion is an effective method to introduce a cyano group, which can be further elaborated into carboxylic acids, amines, or other functional groups.

Experimental Protocol (with Sodium Cyanide):

  • Materials:

    • This compound

    • Sodium cyanide (NaCN)

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a dry flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Add sodium cyanide (1.2 eq) to the solution. Note: Many inorganic cyanides have good solubility in DMSO.[9]

    • Heat the reaction mixture (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers thoroughly with brine to remove DMSO.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting 4-cyano-1,1-dimethoxybutane by vacuum distillation.

Synthesis of Alkyl Azides

The reaction with sodium azide provides a straightforward route to 4-azido-1,1-dimethoxybutane, a useful intermediate for click chemistry or for reduction to the corresponding primary amine.

Experimental Protocol (with Sodium Azide):

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the mixture with stirring (e.g., 60-80°C) for several hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to obtain 4-azido-1,1-dimethoxybutane.

Summary of Quantitative Data

NucleophileReagents and ConditionsProductYield (%)Reference
Dimethylamineaq. (CH₃)₂NH, 50°C, 3 h4-(N,N-dimethylamino)-1,1-dimethoxybutane84[10]
Phenylhydrazine(Post-amination) H⁺ catalyst, heatTryptamine derivative30-95[1]
EthoxideNaOEt, EtOH, reflux4-Ethoxy-1,1-dimethoxybutaneTypically high[7][8]
CyanideNaCN, DMSO, 60-80°C4-Cyano-1,1-dimethoxybutaneTypically good[9]
AzideNaN₃, DMF, 60-80°C4-Azido-1,1-dimethoxybutaneTypically highGeneral Sₙ2
PhthalimideK-Phthalimide, DMF, heatN-(4,4-dimethoxybutyl)phthalimideTypically good[2][5]
PiperidinePiperidine, K₂CO₃, MeCN, reflux4-(Piperidin-1-yl)-1,1-dimethoxybutaneTypically goodGeneral Sₙ2

Note: Yields are representative and can vary based on specific reaction scale, purity of reagents, and workup procedures.

Safety Information

This compound may cause skin irritation and allergic reactions.[1] It is a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when working with toxic reagents such as sodium cyanide and sodium azide. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Acetalization of 4-Chlorobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the protection of the aldehyde functional group in 4-chlorobutanal via acetalization with ethylene glycol to form 2-(3-chloropropyl)-1,3-dioxolane. This transformation is a crucial step in multi-step organic syntheses where the aldehyde moiety needs to be masked to prevent unwanted side reactions.

Introduction

Acetalization is a common and effective method for the protection of aldehydes and ketones. The reaction involves the treatment of a carbonyl compound with an alcohol, typically in the presence of an acid catalyst. For the protection of 4-chlorobutanal, the formation of a cyclic acetal using ethylene glycol is particularly advantageous due to the increased stability of the resulting 1,3-dioxolane ring system compared to acyclic acetals. The resulting product, 2-(3-chloropropyl)-1,3-dioxolane, is stable under neutral and basic conditions, allowing for chemical modifications at other parts of the molecule. The protecting group can be readily removed by acid-catalyzed hydrolysis when the aldehyde functionality is required to be restored.

Chemical Reaction

The acetalization of 4-chlorobutanal with ethylene glycol proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.

Acetalization Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Chlorobutanal plus1 + Ethylene Glycol catalyst Acid Catalyst (e.g., p-TsOH) solvent Solvent (e.g., Toluene) water_removal Water Removal (Dean-Stark) 2-(3-chloropropyl)-1,3-dioxolane plus2 + Water caption Figure 1. Chemical equation for the acetalization of 4-chlorobutanal. Experimental Workflow start Start setup Reaction Setup: - 4-Chlorobutanal - Ethylene Glycol - p-TsOH - Toluene start->setup reaction Reflux with Dean-Stark Trap setup->reaction workup Aqueous Work-up: - NaHCO₃ wash - Water wash - Brine wash reaction->workup drying Dry Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Vacuum Distillation concentration->purification product Pure 2-(3-Chloropropyl) -1,3-dioxolane purification->product end End product->end Acetalization Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Intramolecular Cyclization cluster_5 Step 6: Deprotonation aldehyde 4-Chlorobutanal protonated_aldehyde Protonated Aldehyde (Oxocarbenium ion) aldehyde->protonated_aldehyde + H+ proton H+ hemiacetal_intermediate Hemiacetal Intermediate protonated_aldehyde->hemiacetal_intermediate + Ethylene Glycol protonated_aldehyde->hemiacetal_intermediate ethylene_glycol Ethylene Glycol protonated_hemiacetal Protonated Hemiacetal hemiacetal_intermediate->protonated_hemiacetal + H+ hemiacetal_intermediate->protonated_hemiacetal oxonium_ion Oxonium Ion protonated_hemiacetal->oxonium_ion - H₂O protonated_hemiacetal->oxonium_ion protonated_acetal Protonated Acetal oxonium_ion->protonated_acetal Intramolecular Attack oxonium_ion->protonated_acetal final_product 2-(3-Chloropropyl) -1,3-dioxolane protonated_acetal->final_product - H+ protonated_acetal->final_product

Troubleshooting & Optimization

Optimizing yield of sumatriptan from 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sumatriptan, focusing on the route from 4-Chloro-1,1-dimethoxybutane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of sumatriptan.

Question: Why is my overall yield of sumatriptan unexpectedly low?

Answer: Low yields in the synthesis of sumatriptan via the Fischer indole cyclization can stem from several factors. The Fischer indole synthesis is notoriously sensitive to reaction conditions. Key areas to investigate include:

  • Suboptimal Acid Catalyst and Concentration: The choice and amount of acid are critical. An acid that is too strong or too concentrated can lead to degradation of the indole product and the formation of tar-like byproducts. Conversely, an acid that is too weak may result in an incomplete reaction. It is often necessary to empirically optimize the acid catalyst.

  • Incorrect Reaction Temperature: High temperatures can promote side reactions and decomposition, while temperatures that are too low can lead to a sluggish or incomplete reaction. The optimal temperature is highly dependent on the specific acid catalyst and solvent system being used.

  • Impure Starting Materials: The purity of both the 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride and the this compound is crucial. Impurities can lead to the formation of unwanted side products that complicate purification and reduce the yield of the desired product.

  • Instability of the Hydrazone Intermediate: The intermediate hydrazone formed from the reaction of the hydrazine and the aldehyde (generated in situ from the acetal) can be unstable. In some cases, a one-pot synthesis where the hydrazone is generated and cyclized without isolation is preferable.

Question: I am observing significant byproduct formation. How can I improve the purity of my crude product?

Answer: The formation of byproducts is a common issue in the Fischer indole synthesis. Potential side reactions include:

  • N-N Bond Cleavage: This is a significant competing reaction pathway that can be promoted by certain substituents, leading to the formation of aniline derivatives.

  • Formation of Regioisomers: If unsymmetrical ketones or aldehydes are used, a mixture of isomeric indoles can be formed.

  • Polymerization/Tar Formation: The strongly acidic conditions and elevated temperatures can cause the starting materials or the indole product to polymerize, resulting in the formation of intractable tars.

To minimize byproduct formation, consider the following strategies:

  • Optimize Reaction Conditions: Carefully adjust the temperature, reaction time, and acid catalyst to find a balance that favors the desired cyclization over side reactions.

  • Protecting Groups: The use of protecting groups on sensitive functionalities can prevent unwanted side reactions.

  • Purification Techniques: Purification of the crude sumatriptan may require column chromatography. Some methods describe direct crystallization of the product from the reaction mixture after work-up, which can be a more efficient approach if the purity of the crude product is sufficiently high.

Question: My reaction appears to have stalled and is not proceeding to completion. What could be the cause?

Answer: A stalled reaction can be due to several factors:

  • Insufficient Acid Catalyst: The acid catalyst is essential for the cyclization step. Ensure that the correct stoichiometric amount of acid is used.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increasing the temperature while monitoring the reaction by TLC or HPLC can help to determine the optimal temperature.

  • Deactivation of the Catalyst: Impurities in the starting materials or solvent could potentially deactivate the acid catalyst.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system at the reaction temperature, leading to a slow or incomplete reaction.

Frequently Asked Questions (FAQs)

What is the general synthetic route for sumatriptan starting from this compound?

The synthesis of sumatriptan from this compound generally follows a Fischer indole synthesis pathway. The key steps are:

  • In situ generation of 4-chlorobutanal: The this compound is hydrolyzed under acidic conditions to generate 4-chlorobutanal.

  • Formation of a protected aldehyde equivalent (optional but recommended): In some procedures, the 4-chlorobutanal is reacted with sodium metabisulfite to form the more stable 4-chlorobutane-1,1-sodium disulfonate.[1]

  • Fischer Indole Cyclization: The aldehyde or its protected form is reacted with 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride in the presence of an acid catalyst to form the indole ring, yielding an intermediate which is then converted to sumatriptan.[1]

  • Final reaction with dimethylamine: The resulting chloroethyl-indole intermediate is then reacted with dimethylamine to yield sumatriptan.[1]

What are the recommended reaction conditions for the Fischer indole synthesis step?

The reaction conditions can vary depending on the specific protocol. However, some general guidelines from published procedures include:

  • Acid Catalyst: Both inorganic acids (e.g., sulfuric acid, hydrochloric acid) and organic acids can be used.[1]

  • Temperature: Temperatures typically range from 55 to 70 °C.[1]

  • Reaction Time: Reaction times are generally in the range of 2 to 3 hours.[1]

  • Stoichiometry: The molar ratio of the reactants is a critical parameter to optimize. A common ratio is approximately 1:1 to 1:1.1 for the hydrazine to the aldehyde equivalent.[1]

How is the final amination step with dimethylamine typically performed?

The reaction of the 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide intermediate with dimethylamine is often carried out in the presence of a phase-transfer catalyst, such as a tetralkylammonium salt (e.g., tetrabutylammonium bromide or iodide), and a base like potassium iodide.[1] The reaction is typically heated to around 50 °C for several hours.[1]

Quantitative Data Summary

The following tables summarize quantitative data from example embodiments found in the literature for key steps in the synthesis of sumatriptan.

Table 1: Fischer Indole Cyclization

ParameterValueReference
4-hydrazino-N-methylbenzenemethanesulfonamide HCl50.0g (198.7mmol)[1]
4-chlorobutane-1,1-sodium disulfonate62.8g (208.6mmol)[1]
Catalyst5% Sulfuric Acid[1]
Temperature65 ± 2 °C[1]
Reaction Time2 hours[1]
YieldNot explicitly stated for this step

Table 2: Amination with Dimethylamine

ParameterExample 1Example 2Reference
Starting Intermediate (oily matter X)100g (326.7mmol)100.8g (326.7mmol)[1]
Dimethylamine Solution33% aqueous solution (310ml)40% aqueous solution (250ml)[1]
Phase Transfer CatalystTetrabutylammonium bromide (2g)Tetrabutylammonium iodide (2g)[1]
AdditivePotassium iodide (55g)Potassium iodide (52.5g)[1]
Temperature50 ± 2 °C47 ± 2 °C[1]
Reaction Time4.5 hours4.25 hours[1]
Yield of Crude Sumatriptan52.0%51.3%[1]
Purity (HPLC)92.5%93.7%[1]

Experimental Protocols

Protocol 1: Preparation of 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide

  • To a 1L three-necked flask, add 50.0g (198.7mmol) of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride and 62.8g (208.6mmol) of 4-chlorobutane-1,1-sodium disulfonate.[1]

  • Add 550ml of 5% sulfuric acid to the flask.[1]

  • Heat the mixture to 65 ± 2 °C and maintain this temperature for 2 hours.[1]

  • After the reaction is complete, cool the solution and neutralize it with an alkali solution (e.g., sodium hydroxide or potassium hydroxide) to a neutral pH.[1]

  • Extract the product with an organic solvent such as ethyl acetate or methylene chloride.[1]

  • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product as an oily matter.

Protocol 2: Preparation of Sumatriptan

  • To the crude 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide (approx. 100g, 326.7mmol), add 310ml of 33% aqueous dimethylamine solution, 2g of tetrabutylammonium bromide, and 55g of potassium iodide.[1]

  • Heat the reaction mixture to 50 ± 2 °C and stir for 4.5 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 times).[1]

  • Wash the combined organic extracts with a saturated sodium chloride solution (3 times).[1]

  • Concentrate the organic layer under reduced pressure until crystal precipitation is observed.[1]

  • Cool the mixture and filter the solid product.

  • Wash the filter cake with a small amount of ethyl acetate and dry to obtain the crude sumatriptan.[1]

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Hydrolysis & Optional Protection cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Amination This compound This compound 4-chlorobutanal 4-chlorobutanal This compound->4-chlorobutanal H+, H2O 4-hydrazino-N-methylbenzenemethanesulfonamide HCl 4-hydrazino-N-methylbenzenemethanesulfonamide HCl 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide 4-hydrazino-N-methylbenzenemethanesulfonamide HCl->3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide 4-chlorobutane-1,1-sodium disulfonate 4-chlorobutane-1,1-sodium disulfonate 4-chlorobutanal->4-chlorobutane-1,1-sodium disulfonate Na2S2O5 4-chlorobutane-1,1-sodium disulfonate->3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide Hydrazine derivative, Acid Catalyst Sumatriptan Sumatriptan 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide->Sumatriptan Dimethylamine, Phase Transfer Catalyst G Low Yield Low Yield Impure Starting Materials? Impure Starting Materials? Low Yield->Impure Starting Materials? Suboptimal Reaction Conditions? Suboptimal Reaction Conditions? Low Yield->Suboptimal Reaction Conditions? Side Reactions? Side Reactions? Low Yield->Side Reactions? Purify Starting Materials Purify Starting Materials Impure Starting Materials?->Purify Starting Materials Yes Optimize Temperature Optimize Temperature Suboptimal Reaction Conditions?->Optimize Temperature Yes Optimize Acid Catalyst Optimize Acid Catalyst Suboptimal Reaction Conditions?->Optimize Acid Catalyst Yes Optimize Reaction Time Optimize Reaction Time Suboptimal Reaction Conditions?->Optimize Reaction Time Yes Adjust Stoichiometry Adjust Stoichiometry Side Reactions?->Adjust Stoichiometry Yes Use Protecting Groups Use Protecting Groups Side Reactions?->Use Protecting Groups Yes

References

Technical Support Center: Synthesis of 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1,1-dimethoxybutane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the acid-catalyzed acetalization of 4-chlorobutanal with methanol.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or no product at all. What are the possible causes and how can I resolve this?

Answer:

Low or no yield in this synthesis can be attributed to several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.

  • Incomplete Reaction (Equilibrium): The formation of acetals is a reversible reaction.[1] The presence of water will shift the equilibrium back towards the starting materials (4-chlorobutanal and methanol).

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a reliable acid catalyst. To drive the equilibrium towards the product, consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.[2]

  • Poor Quality Starting Material: The 4-chlorobutanal starting material can be unstable and prone to polymerization, especially if it is old or has been stored improperly.[3]

    • Solution: Use freshly distilled or recently purchased 4-chlorobutanal. It is advisable to check the purity of the aldehyde by techniques like NMR or GC before starting the reaction.

  • Inactive Catalyst: The acid catalyst may be old or contaminated, leading to poor catalytic activity.

    • Solution: Use a fresh or properly stored acid catalyst. If using an acidic ion-exchange resin, ensure it is properly activated and dried according to the manufacturer's instructions.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions like polymerization of the starting aldehyde.

    • Solution: Optimize the reaction temperature. The synthesis is often carried out at room temperature or with gentle heating. Start with room temperature and monitor the reaction progress by TLC or GC.

Issue 2: Formation of a Viscous, Insoluble Residue (Polymerization)

Question: During my reaction or upon workup, I observe the formation of a thick, sticky, or solid residue that is difficult to handle and purify. What is this and how can I prevent it?

Answer:

The formation of a viscous residue is a strong indication of the polymerization or oligomerization of 4-chlorobutanal. Aldehydes, particularly those that are enolizable, can undergo acid-catalyzed self-condensation or polymerization.[3]

  • Mechanism: Under acidic conditions, the carbonyl oxygen of 4-chlorobutanal is protonated, making the carbonyl carbon more electrophilic. This can initiate a chain reaction where molecules of the aldehyde add to each other to form polyacetal or aldol-type structures.

  • Prevention:

    • Control Temperature: Avoid high reaction temperatures, as heat can accelerate polymerization.

    • Controlled Addition: Add the 4-chlorobutanal slowly to the mixture of methanol and acid catalyst. This keeps the instantaneous concentration of the free aldehyde low, minimizing its self-reaction.

    • Choice of Catalyst: While strong acids are needed, their concentration should be catalytic. Using a solid acid catalyst like an acidic ion-exchange resin can sometimes offer better control over the reaction and minimize polymerization in the bulk solution.

Issue 3: Presence of Unexpected Impurities in the Final Product

Question: After purification, I see extra peaks in my NMR or GC analysis of this compound. What could these impurities be?

Answer:

Besides unreacted starting materials, several side products can form under the reaction conditions.

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate (4-chloro-1-methoxybutan-1-ol). If the reaction is not driven to completion, this intermediate may be present in the crude product.

    • Mitigation: Increase the reaction time or the amount of methanol to ensure complete conversion to the acetal.

  • Elimination Products: The chloroalkane moiety of the product can undergo elimination reactions, especially in the presence of a non-nucleophilic base or at elevated temperatures, to yield unsaturated byproducts like 4,4-dimethoxybut-1-ene.

    • Mitigation: Maintain a neutral or acidic pH during workup and purification. Avoid using strong bases. Keep purification temperatures as low as possible (e.g., vacuum distillation).

  • Intramolecular Cyclization Products: The hemiacetal intermediate, or the final product under certain conditions, could potentially undergo intramolecular cyclization. For instance, the hemiacetal could cyclize to form 2-methoxytetrahydrofuran. While less common for the acetal itself, prolonged heating or strong acid catalysis might promote such reactions. The formation of cyclic ethers from haloalcohols is a known process.[4]

    • Mitigation: Use mild reaction conditions and avoid prolonged reaction times at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the synthesis of this compound?

A1: Several acid catalysts can be used, each with its own advantages and disadvantages. Common choices include:

  • Anhydrous HCl (gas or in methanol): Highly effective but can be corrosive and difficult to handle.

  • Sulfuric Acid (H₂SO₄): A strong and inexpensive catalyst, but can sometimes lead to charring and other side reactions if not used in catalytic amounts.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, easy-to-handle catalyst that is effective for acetalization.

  • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are solid catalysts that can be easily filtered out of the reaction mixture, simplifying the workup. They can also offer better control and selectivity.[5]

The choice of catalyst may depend on the scale of the reaction and the available equipment. For laboratory-scale synthesis, p-TsOH or an acidic resin are often good choices.

Q2: How can I effectively purify this compound?

A2: The most common method for purifying this compound is vacuum distillation . Due to its relatively high boiling point and potential for decomposition or side reactions at atmospheric pressure, distillation under reduced pressure is recommended. Before distillation, it is crucial to neutralize the acid catalyst to prevent acid-catalyzed decomposition of the product during heating. This is typically done by washing the organic phase with a mild base like sodium bicarbonate solution.

Q3: My purified product degrades over time. How should I store it?

A3: this compound is sensitive to moisture and acid.[6] Hydrolysis of the acetal functional group can occur, leading to the formation of 4-chlorobutanal and methanol. To ensure stability, the product should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Storing it over a small amount of a neutral drying agent like anhydrous potassium carbonate can also help to scavenge any residual moisture or acid.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for Acetalization

CatalystTypical Loading (mol%)SolventTemperature (°C)Typical Yield (%)Notes
Anhydrous HClCatalyticMethanol0 - 2570-85Corrosive; requires careful handling.
H₂SO₄1-2Methanol2565-80Can cause charring if concentration is too high.
p-TsOH1-5Methanol25-4075-90Easy to handle solid catalyst.
Amberlyst-155-10 (wt%)Methanol25-6075-90Reusable; simple workup by filtration.[5]

Note: Yields are approximate and can vary significantly based on specific reaction conditions and the purity of starting materials.

Experimental Protocols

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH)

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous methanol (100 mL).

  • Add p-toluenesulfonic acid monohydrate (0.5 g, catalytic amount).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add freshly distilled 4-chlorobutanal (10.6 g, 0.1 mol) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: Synthesis using Acidic Ion-Exchange Resin (Amberlyst-15)

  • In a round-bottom flask, suspend Amberlyst-15 resin (5 g, pre-washed with methanol and dried) in anhydrous methanol (120 mL).

  • Add 4-chlorobutanal (10.6 g, 0.1 mol) to the suspension.

  • Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate.

  • Monitor the reaction by GC.

  • Once the reaction is complete, filter off the resin and wash it with a small amount of methanol.

  • Combine the filtrate and washings. Add a small amount of solid sodium bicarbonate and stir for 30 minutes to neutralize any leached acidity.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation.

Mandatory Visualization

Troubleshooting_Workflow start Start: Synthesis of this compound issue Identify the Primary Issue start->issue low_yield Low or No Product Yield issue->low_yield Low Yield polymer Formation of Viscous Residue (Polymerization) issue->polymer Residue Formation impurities Unexpected Impurities in Product issue->impurities Product Impure check_equilibrium Check Reaction Equilibrium: - Use anhydrous reagents - Remove water (e.g., Dean-Stark) low_yield->check_equilibrium check_sm Check Starting Material Quality: - Use fresh 4-chlorobutanal - Check purity (NMR, GC) low_yield->check_sm check_catalyst Check Catalyst Activity: - Use fresh catalyst low_yield->check_catalyst control_temp Control Reaction Temperature: - Avoid excessive heat polymer->control_temp slow_addition Slow Addition of Aldehyde: - Maintain low aldehyde concentration polymer->slow_addition catalyst_choice Consider Solid Acid Catalyst: - e.g., Amberlyst-15 polymer->catalyst_choice analyze_impurities Analyze Impurities (GC-MS, NMR): - Identify byproducts impurities->analyze_impurities solution Solution Implemented check_equilibrium->solution check_sm->solution check_catalyst->solution control_temp->solution slow_addition->solution catalyst_choice->solution incomplete_rxn Incomplete Reaction: - Increase reaction time/methanol analyze_impurities->incomplete_rxn Hemiacetal present elimination Elimination Products: - Avoid base, low temp purification analyze_impurities->elimination Unsaturated peaks cyclization Cyclization Products: - Use mild conditions analyze_impurities->cyclization Cyclic ether suspected incomplete_rxn->solution elimination->solution cyclization->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Chloro-1,1-dimethoxybutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 4-Chloro-1,1-dimethoxybutane and need to purify it by distillation. This document provides answers to frequently asked questions, troubleshooting advice for common issues encountered during the distillation process, a detailed experimental protocol, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The boiling point of this compound is dependent on the pressure at which it is distilled. At atmospheric pressure (760 mmHg), its boiling point is approximately 168.3°C.[1] However, to prevent potential thermal degradation, it is commonly purified by vacuum distillation. For instance, at a pressure of 40 mmHg, the boiling point is around 120°C.[2]

Q2: Why is vacuum distillation recommended for purifying this compound?

A2: Vacuum distillation is recommended to lower the boiling point of the compound. This minimizes the risk of thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation. Lowering the distillation temperature helps to maintain the integrity of the molecule and prevent the formation of impurities.

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities can originate from the synthetic route used. Common impurities may include:

  • Unreacted starting materials, such as 4-chlorobutanal or 1,1-dimethoxybutane.[2][3]

  • Reagents from the synthesis, for example, residual chlorinating agents like thionyl chloride or phosphorus pentachloride.[3]

  • Byproducts from side reactions, which could include other chlorinated species or products of hydrolysis if moisture is present.

  • Solvents used during the synthesis and work-up.

Q4: How should this compound be handled and stored?

A4: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] It is recommended to store it at cool temperatures (2-8°C).[2] The compound may cause skin irritation and allergic reactions, so appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is not distilling at the expected temperature/pressure. 1. Inaccurate pressure reading. 2. Leak in the distillation apparatus. 3. Presence of a significant amount of low-boiling or high-boiling impurities.1. Calibrate the pressure gauge. 2. Check all joints and seals for leaks. Re-grease joints if necessary. 3. Perform a preliminary analysis (e.g., GC-MS) of the crude material to identify the impurities. A fractional distillation with a column having a higher number of theoretical plates may be required.
Distillate is cloudy or contains water. 1. The compound is moisture-sensitive and has hydrolyzed. 2. The distillation apparatus was not properly dried before use.1. Ensure the crude material is thoroughly dried before distillation, for example, by using a suitable drying agent like anhydrous magnesium sulfate. 2. Dry all glassware in an oven before assembly and assemble the apparatus while it is still warm, under a stream of inert gas.
Product decomposes in the distillation flask (darkening of the liquid). 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities that catalyze decomposition.1. Reduce the distillation pressure to lower the boiling point. 2. Neutralize the crude material before distillation. For example, wash with a dilute sodium bicarbonate solution, followed by a water wash, and then thoroughly dry the organic layer.
Low recovery of the purified product. 1. Inefficient distillation column. 2. Hold-up in the distillation apparatus. 3. Product loss during work-up and transfer.1. Use a distillation column with a sufficient number of theoretical plates for the required separation. For high purity, a column with at least 15 theoretical plates may be necessary. 2. Insulate the distillation column and head to minimize heat loss. 3. Ensure careful transfer of the material between vessels.

Experimental Protocol: Purification by Vacuum Distillation

This protocol outlines the fractional vacuum distillation of this compound.

1. Preparation of the Apparatus:

  • Thoroughly clean and dry all glassware, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
  • Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate grease.
  • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

2. Sample Preparation:

  • If the crude this compound is suspected to contain acidic impurities, wash it with a saturated solution of sodium bicarbonate, followed by water.
  • Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and then filter to remove the drying agent.

3. Distillation Procedure:

  • Charge the dried crude product into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
  • Slowly and carefully apply the vacuum to the system.
  • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
  • Collect any low-boiling impurities as the first fraction.
  • As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the main fraction.
  • Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates the collection of a pure fraction.
  • Stop the distillation when the temperature starts to rise or drop, or when only a small amount of residue remains in the distillation flask.
  • Release the vacuum carefully and allow the apparatus to cool to room temperature before dismantling.

4. Post-Distillation:

  • Transfer the purified product to a clean, dry, and labeled storage bottle.
  • If required, analyze the purity of the collected fractions using methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₆H₁₃ClO₂[3][4][5]
Molecular Weight 152.62 g/mol [3][5]
Boiling Point at 760 mmHg 168.3°C[1]
Boiling Point at 40 mmHg 120°C[2]
Density ~1.025 - 1.04 g/cm³[2][6]

Troubleshooting Workflow Diagram

Distillation_Troubleshooting start Start Distillation issue Problem Encountered? start->issue no_distillate No/Slow Distillation issue->no_distillate Yes impure_distillate Impure Distillate (e.g., cloudy) issue->impure_distillate Yes decomposition Decomposition (Darkening) issue->decomposition Yes low_yield Low Yield issue->low_yield Yes success Successful Purification issue->success No check_pressure Check Pressure & Leaks no_distillate->check_pressure check_temp Check Heating no_distillate->check_temp check_pressure->issue check_temp->issue check_dryness Check Apparatus & Sample Dryness impure_distillate->check_dryness check_dryness->issue lower_pressure Lower Vacuum Pressure decomposition->lower_pressure neutralize Neutralize Crude Material decomposition->neutralize lower_pressure->issue neutralize->issue check_column Check Column Efficiency & Insulation low_yield->check_column check_column->issue

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Grignard Reactions with 4-Chlorobutyraldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and practical protocols for researchers utilizing 4-chlorobutyraldehyde dimethyl acetal in Grignard reactions. The information is structured to address common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the Grignar_d reaction setup, execution, and workup.

Question 1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer: Failure to initiate is a frequent problem, often stemming from two main issues:

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide.[1]

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[1][2][3]

  • Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched.[1][2][4]

    • Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) and cooled under an inert atmosphere (nitrogen or argon).[2][5] Use anhydrous solvents, and ensure the 4-chlorobutyraldehyde dimethyl acetal is free of water.[4][5]

Question 2: The yield of my desired alcohol is low. What potential side reactions should I consider?

Answer: Low yields can be attributed to several competing reactions:

  • Wurtz Coupling: The newly formed Grignard reagent can react with the unreacted 4-chlorobutyraldehyde dimethyl acetal, leading to a homocoupled dimer.[1][4][6][7] This is more likely at higher temperatures and high local concentrations of the alkyl halide.[6][7]

    • Solution: Add the 4-chlorobutyraldehyde dimethyl acetal solution slowly (dropwise) to the magnesium suspension.[6][8] This maintains a low concentration of the halide and helps control the reaction's exotherm.[6][8] Maintaining a lower reaction temperature can also suppress this side reaction.[7]

  • Reaction with Acetal Group: Although acetals are generally stable to Grignard reagents, cleavage can occur under harsh conditions or in the presence of Lewis acidic impurities (e.g., MgBr₂).[9][10]

    • Solution: Maintain a controlled, low temperature during the reaction. Ensure high-purity reagents are used.

  • Quenching by Impurities: Any acidic protons in the reaction mixture will consume the Grignard reagent.

    • Solution: Purify all reagents and solvents to remove water and other protic impurities.[8]

Question 3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

Answer: Improving selectivity involves optimizing reaction parameters to favor the desired pathway.

  • Temperature Control: The optimal temperature is crucial and substrate-dependent.[8][11] For many Grignard reactions, initiation may require gentle warming, but the reaction should be cooled once it begins to control the exotherm and minimize side reactions like Wurtz coupling.[6][8] Some functionalized Grignard reagents are only stable at very low temperatures (e.g., -78 °C).[12]

  • Rate of Addition: A slow, controlled addition of the alkyl halide is critical to manage the exotherm and minimize side reactions by keeping the halide concentration low.[6][8]

  • Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard because they solvate and stabilize the Grignard reagent.[2][13] THF is often preferred for less reactive chlorides due to its higher solvating power.[1][14]

Optimization of Reaction Parameters

Optimizing key experimental variables is essential for maximizing yield and purity. The following table provides typical ranges and considerations for this specific reaction.

ParameterRecommended RangeRemarks & Considerations
Temperature -20 °C to 10 °CLower temperatures (-20 °C to 0 °C) after initiation can minimize Wurtz coupling.[11] The reaction is exothermic and may require an ice bath for control.[6][8]
Grignard Reagent 1.1 - 1.5 equivalentsA slight excess of the Grignard reagent can help compensate for any quenching by trace impurities and drive the reaction to completion.[2][3]
Concentration 0.2 M - 0.5 MOperating under more dilute conditions can help control the exotherm and may reduce the rate of bimolecular side reactions like Wurtz coupling.[7]
Addition Time 30 - 90 minutesSlow, dropwise addition of the electrophile (e.g., an aldehyde or ketone) to the Grignard reagent is recommended to maintain temperature control and minimize side reactions.[6]
Solvent Anhydrous THF or Et₂OTHF is generally a better solvent for forming Grignard reagents from alkyl chlorides.[1][14] Ensure the solvent is thoroughly dried before use.

General Experimental Protocol

This protocol outlines a standard procedure for reacting a Grignard reagent with 4-chlorobutyraldehyde dimethyl acetal. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

1. Preparation of Glassware and Reagents:

  • Thoroughly dry all glassware in an oven at >120°C overnight or by flame-drying under vacuum.[2][5]
  • Assemble the apparatus (a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet) while hot and allow it to cool under a stream of inert gas.
  • Use anhydrous grade solvents. THF or diethyl ether are standard choices.[2][13]

2. Grignard Reagent Formation (Example: Phenylmagnesium bromide):

  • Place magnesium turnings (1.2 eq.) in the reaction flask with a magnetic stir bar.
  • Add a small crystal of iodine to activate the magnesium.[1]
  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous THF.
  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[1] Gentle warming may be required.[8]
  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
  • After the addition is complete, stir the resulting grey/brown solution for an additional 30-60 minutes.

3. Reaction with 4-Chlorobutyraldehyde Dimethyl Acetal:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
  • Dissolve 4-chlorobutyraldehyde dimethyl acetal (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
  • Add the acetal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[6]
  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or GC analysis.[5]

4. Quenching and Workup:

  • Cool the reaction mixture back to 0 °C.
  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[6] Caution: This can be exothermic.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[5]
  • Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues encountered during these reactions.

Troubleshooting_Grignard Start Problem Encountered: Low Yield or Reaction Failure Check_Initiation Did the reaction initiate? (Color change, exotherm) Start->Check_Initiation Troubleshoot_Initiation Troubleshoot Initiation Check_Initiation->Troubleshoot_Initiation NO Check_Yield Is the final yield low? Check_Initiation->Check_Yield YES No_Initiation NO Yes_Initiation YES Activate_Mg Activate Mg: - Add Iodine Crystal - Use 1,2-Dibromoethane - Crush Mg Turnings Troubleshoot_Initiation->Activate_Mg Check_Dryness Ensure Strict Anhydrous Conditions: - Flame/Oven-Dry Glassware - Use Anhydrous Solvents Troubleshoot_Initiation->Check_Dryness Success Reaction Successful Check_Yield->Success NO Troubleshoot_Yield Troubleshoot Low Yield Check_Yield->Troubleshoot_Yield YES No_Yield NO Yes_Yield YES Minimize_Wurtz Minimize Wurtz Coupling: - Slow, dropwise addition of halide - Maintain low temperature (0-10 °C) - Use dilute conditions Troubleshoot_Yield->Minimize_Wurtz Check_Purity Verify Reagent Purity: - Use freshly opened/distilled solvents - Ensure acetal is pure and dry Troubleshoot_Yield->Check_Purity Optimize_Temp Optimize Temperature: - Cool reaction after initiation - Avoid excessive heating Troubleshoot_Yield->Optimize_Temp

Caption: Troubleshooting workflow for Grignard reactions.

References

Technical Support Center: 4-Chloro-1,1-dimethoxybutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-1,1-dimethoxybutane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: My final product purity is lower than expected after synthesis. What are the common impurities I should look for?

A1: The most common impurities in synthetically prepared this compound stem from the starting materials, side reactions, and subsequent handling. Key impurities to investigate include:

  • 4-Chlorobutyraldehyde: This is the precursor aldehyde and a primary impurity, often resulting from incomplete reaction or hydrolysis of the acetal product.[1] Acetals are known to be sensitive to acidic conditions and moisture, which can revert them to the corresponding aldehyde and alcohol.[2]

  • Methanol: Residual methanol from the synthesis is a common volatile impurity.

  • Water: The presence of water can lead to the hydrolysis of the acetal, especially in the presence of any residual acid catalyst.[1]

  • Residual Acid Catalyst: Traces of the acid catalyst used in the acetal formation can degrade the product during storage or purification.

  • Byproducts from Starting Material Synthesis: Impurities present in the initial 4-chlorobutyraldehyde can be carried through the synthesis.

Q2: I am observing decomposition of my product during distillation, characterized by discoloration and the formation of new impurities. How can I prevent this?

A2: Thermal decomposition is a significant concern for chlorinated organic compounds.[3] The boiling point of this compound is 120 °C at 40 mmHg.[1] To minimize thermal degradation during distillation, it is highly recommended to perform the purification under reduced pressure (vacuum distillation).[4] This lowers the boiling point of the compound, allowing for distillation at a lower temperature and reducing the risk of decomposition. For instance, at a lower pressure, the compound will boil at a temperature significantly below 120 °C, preserving its integrity.

Q3: During flash chromatography on silica gel, I am noticing the presence of 4-chlorobutyraldehyde in my collected fractions, even though it wasn't prominent in the crude material. What is causing this?

A3: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the acid-sensitive acetal functional group in this compound back to 4-chlorobutyraldehyde.[5][6] To prevent this, you can:

  • Use Deactivated (Neutralized) Silica Gel: Prepare a slurry of the silica gel with a solvent system containing a small amount of a base, such as 1-2% triethylamine, to neutralize the acidic sites.[5][7]

  • Choose an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (basic or neutral) or a bonded silica phase that is less acidic.[8]

Q4: My distillation is not providing a sharp separation between the product and a close-boiling impurity. What can I do to improve the separation efficiency?

A4: To improve the separation of components with close boiling points, you should use fractional distillation.[9][10] Key parameters to optimize for better separation include:

  • Increasing the Column Height or Using a More Efficient Packing Material: This increases the number of theoretical plates, allowing for a better separation of liquids with similar boiling points.

  • Optimizing the Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Finding the optimal balance is key.

  • Ensuring Stable Heat Input: Fluctuations in the heating source can disrupt the equilibrium in the distillation column, leading to poorer separation. Use a stable heating mantle with a controller.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for different purification methods for this compound, based on typical laboratory results for similar compounds.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Simple Distillation 90-95%85-95%Fast and simple for removing non-volatile impurities and solvents.Ineffective for separating close-boiling impurities.
Fractional Vacuum Distillation >99%80-90%Excellent for high purity and removing close-boiling impurities.[4][9]More complex setup; potential for product loss on the column.
Flash Chromatography (Standard Silica) 95-98%70-85%Good for removing non-volatile and some polar impurities.Risk of product decomposition (hydrolysis) due to acidic silica.[5][6]
Flash Chromatography (Deactivated Silica) >99%75-90%High purity with minimal risk of acid-catalyzed decomposition.[5][7]Requires pre-treatment of the silica gel; may require solvent system optimization.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux or packed column for efficient fractionation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Ensure the crude this compound is free of any residual acid catalyst by washing with a dilute sodium bicarbonate solution, followed by drying with an anhydrous drying agent (e.g., magnesium sulfate).

  • Distillation:

    • Add the crude product and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Slowly apply vacuum to the system.

    • Begin heating the distillation flask gently and evenly.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Monitor the head temperature and the pressure. Collect the main fraction at the expected boiling point for the given pressure. For example, the boiling point is 120 °C at 40 mmHg.[1]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Product Handling: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[1]

Protocol 2: Flash Chromatography on Deactivated Silica Gel

  • Preparation of Deactivated Silica Gel:

    • Prepare a solvent system for your chromatography (e.g., a mixture of hexanes and ethyl acetate).

    • In a separate flask, create a slurry of silica gel in your chosen solvent system containing 1-2% triethylamine.

    • Gently swirl the slurry for a few minutes to ensure thorough mixing and neutralization.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel slurry.

    • Flush the packed column with the solvent system (without triethylamine) to remove the excess base.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Product Handling: Store the purified product under an inert atmosphere at 2-8°C.

Visualization

G Troubleshooting Workflow for this compound Purity start Start: Low Purity of This compound check_impurities Identify Impurities (e.g., GC-MS, NMR) start->check_impurities is_aldehyde Is 4-Chlorobutyraldehyde a major impurity? check_impurities->is_aldehyde hydrolysis Indicates Hydrolysis (Moisture or Acidic Conditions) is_aldehyde->hydrolysis Yes unreacted_sm Unreacted Starting Material or other impurities is_aldehyde->unreacted_sm No purification_choice Select Purification Method hydrolysis->purification_choice unreacted_sm->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation High-boiling impurities chromatography Flash Chromatography purification_choice->chromatography Polar/Non-volatile impurities dist_troubleshoot Troubleshoot Distillation: - Check vacuum - Stable heating - Column efficiency distillation->dist_troubleshoot chrom_troubleshoot Troubleshoot Chromatography: - Use deactivated silica - Optimize solvent system chromatography->chrom_troubleshoot final_product High Purity Product dist_troubleshoot->final_product chrom_troubleshoot->final_product

Caption: Troubleshooting workflow for improving the purity of this compound.

References

By-products in Fischer indole synthesis using 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-1,1-dimethoxybutane in the Fischer indole synthesis to produce tryptophol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this Fischer indole synthesis?

A1: this compound serves as a stable precursor to 4-chlorobutanal. Under the acidic conditions of the Fischer indole synthesis, the dimethyl acetal is hydrolyzed in situ to generate the reactive aldehyde, which then condenses with phenylhydrazine to form the corresponding hydrazone intermediate necessary for the cyclization reaction.

Q2: What is the expected final product when using this compound and phenylhydrazine?

A2: The expected major product is tryptophol (3-(2-hydroxyethyl)indole). The reaction proceeds through the formation of a 3-(2-chloroethyl)indole intermediate, which is subsequently hydrolyzed to tryptophol during the aqueous workup or by design of the reaction conditions.

Q3: What are the typical yields for this reaction?

A3: The yields for the Fischer indole synthesis of tryptophol and its derivatives can be moderate, often in the range of 40-50%.[1][2][3] This is largely due to the formation of several by-products under the reaction conditions.

Q4: Can other substituted phenylhydrazines be used with this compound?

A4: Yes, substituted phenylhydrazines can be used to synthesize a variety of substituted tryptophol derivatives. The nature and position of the substituent on the phenylhydrazine ring can influence the reaction rate and the propensity for by-product formation.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Tryptophol Product
Potential Cause Suggested Solution
Incomplete hydrolysis of the acetal: The conversion of this compound to 4-chlorobutanal may be inefficient.Ensure sufficient acid concentration and reaction time for the initial hydrolysis step. The use of stronger Brønsted acids like sulfuric acid or hydrochloric acid is common.[4]
Degradation of the hydrazone intermediate: The formed phenylhydrazone of 4-chlorobutanal may be unstable under the reaction conditions.A one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation is advisable.[5]
Suboptimal reaction temperature: The temperature may be too low for efficient cyclization or too high, leading to increased by-product formation.The optimal temperature is substrate and catalyst dependent. It is recommended to start with milder conditions and gradually increase the temperature.[5]
Formation of significant by-products: Competing side reactions can consume starting materials and the desired product.Refer to the By-product Formation section below for specific strategies to minimize side reactions.
Issue 2: Formation of Tarry and Polymeric By-products
Potential Cause Suggested Solution
Strongly acidic and high-temperature conditions: These conditions can promote polymerization of the starting materials, intermediates, or the final product.[5]Optimize the reaction temperature and acid catalyst concentration. Using a milder acid or a shorter reaction time at a higher temperature (e.g., with microwave heating) can sometimes reduce tar formation.
Instability of the indole product: The desired tryptophol product itself can be unstable under the reaction conditions and polymerize.Once the reaction is complete, it is crucial to cool the reaction mixture and proceed with the workup promptly to avoid product degradation.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Presence of multiple by-products with similar polarity to the product: This can make chromatographic purification challenging.A straightforward extraction process can often remove the majority of by-products.[1][2] Adjusting the pH during aqueous workup can help separate acidic or basic impurities. Recrystallization of the crude product can also be an effective purification method.
Formation of insoluble materials: Tarry by-products can complicate the extraction and purification process.Filtration of the crude reaction mixture before workup may help to remove some of the insoluble polymeric material.

By-product Formation

The Fischer indole synthesis using this compound can lead to several by-products, which lower the yield of the desired tryptophol. The information below is based on analogous syntheses of tryptophol derivatives.

Table of Potential By-products:

By-product Description Reason for Formation Mitigation Strategies Approximate Yield (%)
Adduct with Aldehyde PrecursorThe tryptophol product can react with another molecule of 4-hydroxybutanal (formed from the hydrolysis of the starting material and subsequent displacement of the chloride).The indole nucleus is nucleophilic and can react with aldehydes under acidic conditions.Use a slight excess of the phenylhydrazine to ensure all the aldehyde is consumed in the initial hydrazone formation. Optimize reaction time to avoid prolonged exposure of the product to the reaction conditions.Can be a major by-product, contributing to the overall low yield.
Polymeric/Tarry MaterialsInsoluble, high molecular weight materials.Strong acid and high temperatures can induce polymerization of reactants, intermediates, and the product.Use the minimum necessary acid concentration and temperature. Consider microwave-assisted synthesis for shorter reaction times.Can account for a significant portion of the mass balance, contributing to yields often not exceeding 40-50%.[1][2][3]
Cinnoline DerivativesFormation of a six-membered heterocyclic ring instead of the five-membered indole ring.A different cyclization pathway of the hydrazone intermediate, which can be favored at higher temperatures.Careful control of the reaction temperature may disfavor this pathway.Generally a minor by-product.
Bis-indole DimersDimerization of the tryptophol product or reaction of an intermediate with the final product.The reactive nature of the indole ring can lead to self-condensation or reaction with electrophilic species present in the reaction mixture.Lowering the reaction temperature and minimizing reaction time can reduce the formation of these dimers.Typically a minor by-product.

Experimental Protocols

Key Experiment: Synthesis of Tryptophol from Phenylhydrazine and this compound

This protocol is adapted from established procedures for the Fischer indole synthesis of tryptophol derivatives.

Materials:

  • Phenylhydrazine hydrochloride

  • This compound

  • Sulfuric acid (4% aqueous solution)

  • N,N-Dimethylacetamide (DMAc)

  • Isopropyl acetate

  • Water

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of phenylhydrazine hydrochloride (1.0 eq) in a 1:1 mixture of 4% aqueous sulfuric acid and DMAc, heat the mixture to 100°C.

  • Slowly add this compound (1.0 eq) dropwise to the heated solution over a period of 2 minutes.

  • Maintain the reaction mixture at 100°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with isopropyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure tryptophol.

Visualizations

Fischer_Indole_Synthesis_Byproducts Phenylhydrazine Phenylhydrazine Hydrazone Intermediate Hydrazone Intermediate Phenylhydrazine->Hydrazone Intermediate This compound This compound This compound->Hydrazone Intermediate Desired Product (Tryptophol) Desired Product (Tryptophol) Hydrazone Intermediate->Desired Product (Tryptophol) Byproducts Byproducts Hydrazone Intermediate->Byproducts Adduct Adduct Byproducts->Adduct Polymers Polymers Byproducts->Polymers Cinnoline Cinnoline Byproducts->Cinnoline Bis-indole Bis-indole Byproducts->Bis-indole Troubleshooting_Workflow Observed Issue Observed Issue Low Yield Low Yield Observed Issue->Low Yield Tar Formation Tar Formation Observed Issue->Tar Formation Purification Difficulty Purification Difficulty Observed Issue->Purification Difficulty Incomplete Hydrolysis Incomplete Hydrolysis Low Yield->Incomplete Hydrolysis Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature By-product Formation By-product Formation Low Yield->By-product Formation Harsh Conditions Harsh Conditions Tar Formation->Harsh Conditions Product Instability Product Instability Tar Formation->Product Instability Similar Polarity Similar Polarity Purification Difficulty->Similar Polarity Insoluble Materials Insoluble Materials Purification Difficulty->Insoluble Materials

References

Preventing decomposition of 4-Chloro-1,1-dimethoxybutane during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-1,1-dimethoxybutane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The primary decomposition pathway for this compound is acid-catalyzed hydrolysis of the acetal group.[1][2][3][4] Acetals are generally stable under neutral and basic conditions but are susceptible to cleavage in the presence of acid and water, which regenerates the corresponding aldehyde and alcohol.[2][5][6]

Q2: How can I prevent the hydrolysis of this compound during my reaction?

A2: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using dry solvents, reagents, and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoiding acidic conditions is critical. If your reaction requires an acid, use the mildest possible acid catalyst at the lowest effective concentration.

Q3: What are the signs of decomposition?

A3: Decomposition of this compound can be indicated by the appearance of new peaks in your analytical data (e.g., GC-MS, NMR) corresponding to 4-chlorobutanal, methanol, and potentially other byproducts. A change in the physical appearance of the reaction mixture, such as color change or precipitate formation, could also suggest decomposition.

Q4: How should I properly store this compound?

A4: To ensure its stability, this compound should be stored in a tightly sealed container under an inert gas atmosphere (e.g., nitrogen or argon) at a refrigerated temperature of 2-8°C.[7][8] This minimizes its exposure to moisture and air, which can contribute to its degradation over time.

Q5: Besides hydrolysis, are there other potential decomposition pathways?

A5: Yes. The chlorine atom on the butane chain is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.[9][10] Depending on the nucleophiles present in your reaction mixture, you may observe the formation of substitution byproducts. At elevated temperatures, radical-based homolysis could also be a minor decomposition pathway, although hydrolysis is typically the dominant route.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired product and presence of 4-chlorobutanal. Acid-catalyzed hydrolysis of the acetal.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere. - If an acid catalyst is used, consider a milder alternative or reducing its concentration. - Add a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acidity.
Formation of unexpected byproducts with a mass corresponding to the substitution of the chlorine atom. Nucleophilic attack on the C-Cl bond.- Choose a solvent that does not act as a nucleophile. - If possible, use a less nucleophilic base. - Consider protecting the chloro group if it is not the desired reaction site, though this adds complexity.
Inconsistent reaction outcomes. Variable amounts of water or acid in the starting materials or solvent.- Standardize the drying procedure for all reagents and solvents. - Use freshly opened bottles of anhydrous solvents. - Purify the this compound before use if its purity is questionable.
Reaction mixture turns dark or forms a precipitate. Significant decomposition leading to polymerization or other side reactions.- Lower the reaction temperature. - Reduce the reaction time. - Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction Using this compound under Anhydrous Conditions

This protocol provides a general methodology for a reaction involving the displacement of the chloride in this compound while preserving the acetal protecting group.

1. Materials:

  • This compound

  • Nucleophile

  • Anhydrous, non-protic solvent (e.g., THF, DMF, Acetonitrile)

  • Anhydrous, non-nucleophilic base (e.g., Diisopropylethylamine, Potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

2. Procedure:

  • Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) and dry it in an oven at >100°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • Add the anhydrous solvent, nucleophile, and base to the reaction flask under a positive pressure of inert gas.

  • Begin stirring the mixture.

  • Slowly add this compound to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a suitable reagent (e.g., saturated ammonium chloride solution if compatible).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, distillation).

Visualizations

DecompositionPathway cluster_main Acid-Catalyzed Hydrolysis cluster_side Nucleophilic Substitution This compound This compound Protonated Acetal Protonated Acetal This compound->Protonated Acetal + H+ Oxonium Ion Oxonium Ion Protonated Acetal->Oxonium Ion - CH3OH Hemiacetal Hemiacetal Oxonium Ion->Hemiacetal + H2O 4-Chlorobutanal 4-Chlorobutanal Hemiacetal->4-Chlorobutanal - H+ Methanol Methanol Water Water H+ H+ 4-Chloro-1,1-dimethoxybutane_side This compound Substituted Product Substituted Product 4-Chloro-1,1-dimethoxybutane_side->Substituted Product + Nu- Chloride Cl- Nucleophile Nu-

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Anhydrous_Reagents Use Anhydrous Solvents & Reagents Inert_Atmosphere->Anhydrous_Reagents Charge_Reagents Charge Nucleophile & Base Anhydrous_Reagents->Charge_Reagents Add_Substrate Add this compound Charge_Reagents->Add_Substrate Heat_Monitor Heat & Monitor Reaction Add_Substrate->Heat_Monitor Quench Quench Reaction Heat_Monitor->Quench Extract Extract Product Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: General experimental workflow for reactions with this compound.

References

Technical Support Center: Purification of 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 4-Chloro-1,1-dimethoxybutane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to overcome these challenges.

Issue 1: Incomplete Removal of Low-Boiling Impurities (e.g., Methanol)

Question: After distillation, I still observe a significant amount of methanol in my this compound sample according to my analytical data. How can I improve its removal?

Answer:

Incomplete removal of methanol is a common issue, primarily due to its high volatility. Here are several steps to enhance its removal:

  • Fractional Distillation: A simple distillation may not be sufficient. Employing a fractional distillation column (e.g., Vigreux, Raschig, or packed column) will provide a greater number of theoretical plates, leading to a more efficient separation of components with different boiling points.

  • Temperature Control: Carefully monitor the temperature at the head of the distillation column. The temperature should remain close to the boiling point of methanol (64.7°C at atmospheric pressure) during the collection of the first fraction. A sudden increase in temperature indicates that the methanol has been mostly removed and the desired product is beginning to distill.

  • Vacuum Application: Performing the distillation under reduced pressure will lower the boiling points of all components, potentially improving the separation efficiency.

  • Azeotropic Removal: While not a standard procedure for this specific compound, in some cases, adding a solvent that forms a low-boiling azeotrope with methanol can aid in its removal. However, this would necessitate an additional purification step to remove the added solvent.

Issue 2: Presence of High-Boiling Impurities (e.g., Unreacted 4-chlorobutyraldehyde)

Question: My purified this compound is contaminated with the starting material, 4-chlorobutyraldehyde. How can I effectively remove it?

Answer:

The boiling point of 4-chlorobutyraldehyde (approximately 158°C at 760 mmHg) is close to that of this compound (168.3°C at 760 mmHg), making separation by simple distillation challenging.[1] Consider the following approaches:

  • Efficient Fractional Distillation: A highly efficient fractional distillation column with a high number of theoretical plates is essential. A slow distillation rate and a high reflux ratio will improve the separation.

  • Column Chromatography: If distillation proves ineffective, column chromatography is a reliable alternative. Due to the difference in polarity between the aldehyde (more polar) and the acetal (less polar), a good separation can be achieved on silica gel.

  • Chemical Treatment: As a last resort, the crude product can be treated with a mild reducing agent to convert the unreacted aldehyde to the corresponding alcohol (4-chloro-1-butanol). The significant difference in boiling points between the alcohol and the desired acetal would then allow for an easier separation by distillation. This method should be used with caution as it introduces another reagent and a new potential impurity.

Issue 3: Product Decomposition During Distillation

Question: I am observing darkening of the distillation mixture and a decrease in the yield of this compound, suggesting decomposition. What is causing this and how can I prevent it?

Answer:

Decomposition during distillation is likely due to the presence of residual acid catalyst from the synthesis step and the compound's sensitivity to heat. Here’s how to mitigate this issue:

  • Neutralization: Before distillation, wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid catalyst. Subsequently, wash with brine to remove any remaining aqueous base and then dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Vacuum Distillation: Distilling under reduced pressure will significantly lower the boiling point of this compound, thereby reducing the thermal stress on the molecule and minimizing the risk of decomposition.

  • Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distillation pot closely. Avoid excessive heating, as this can promote decomposition and polymerization of aldehyde impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically residual starting materials and byproducts from the synthesis. These include:

  • 4-chlorobutyraldehyde: Unreacted starting material.

  • Methanol: Excess reagent used in the synthesis.[2]

  • Water: Can lead to the hydrolysis of the acetal back to the aldehyde.

  • 4-hydroxy-1,1-dimethoxybutane: Formed if the chloro group is displaced by a hydroxyl group.

  • Oligomers/Polymers: Resulting from the self-condensation of 4-chlorobutyraldehyde.

Q2: How can I monitor the purity of this compound during purification?

A2: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both qualitative and quantitative analysis of volatile impurities.[3]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the presence of more polar impurities like the starting aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the level of impurities if a suitable internal standard is used.

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its moisture sensitivity, it is crucial to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] Refrigeration at 2-8°C is also recommended to minimize decomposition over time.

Q4: What are the key safety precautions to take when handling and purifying this compound?

A4: this compound is a flammable liquid and can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Safety goggles: To protect the eyes from splashes.

  • Chemical-resistant gloves: Such as nitrile or neoprene gloves.[6]

  • Lab coat: To protect skin and clothing. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, use absorbent material and dispose of it as hazardous waste.[7]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound C₆H₁₃ClO₂152.62168.3
4-chlorobutyraldehydeC₄H₇ClO106.55158
MethanolCH₄O32.0464.7
4-hydroxy-1,1-dimethoxybutaneC₆H₁₄O₃150.17~200 (estimated)

Note: Data sourced from various chemical databases.[1][8][9][10][11][12]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of crude this compound to remove both low-boiling and high-boiling impurities.

Methodology:

  • Neutralization and Drying:

    • Transfer the crude this compound to a separatory funnel.

    • Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst.

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a Vigreux or packed distillation column, a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glassware is dry to prevent hydrolysis of the product.

  • Distillation Process:

    • Add the dried crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently.

    • Collect the first fraction, which will primarily be methanol, at a head temperature corresponding to its boiling point (adjust for pressure if under vacuum).

    • Once the methanol has been removed, the temperature will rise. Increase the heat gradually.

    • Collect the main fraction of pure this compound at its boiling point (approximately 168.3°C at atmospheric pressure, lower under vacuum).

    • Monitor the purity of the collected fractions using TLC or GC.

    • Stop the distillation before all the material in the flask has vaporized to avoid concentrating high-boiling impurities and potential decomposition products in the final fractions.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing polar impurities such as 4-chlorobutyraldehyde that are difficult to separate by distillation.

Methodology:

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing:

    • Plug the bottom of a chromatography column with glass wool or a cotton plug.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • The less polar this compound will elute first.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar impurities, such as 4-chlorobutyraldehyde.

    • Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Secondary Method Analysis GC-MS / TLC / NMR Distillation->Analysis Chromatography->Analysis Analysis->Distillation If Impure (High BP) Analysis->Chromatography If Impure (Polar) Pure Pure this compound Analysis->Pure If Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Distillation Issue Observed LowBP Low-Boiling Impurities Present? Problem->LowBP HighBP High-Boiling Impurities Present? Problem->HighBP Decomp Decomposition Occurring? Problem->Decomp Sol_LowBP Use Fractional Column Control Head Temperature LowBP->Sol_LowBP Sol_HighBP Use High-Efficiency Column Consider Chromatography HighBP->Sol_HighBP Sol_Decomp Neutralize Acid Use Vacuum Distillation Decomp->Sol_Decomp

Caption: Troubleshooting logic for distillation issues.

References

Technical Support Center: Synthesis of 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Chloro-1,1-dimethoxybutane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield

  • Question: My reaction yield is significantly lower than expected, or I'm not observing any product formation. What are the likely causes and how can I improve the yield?

  • Answer: Low yield in the synthesis of this compound, which is an acetal, is a common issue. The formation of acetals is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove water as it forms.[1] Several factors could be contributing to the low yield:

    • Presence of Water: The acetal product can be hydrolyzed back to the starting aldehyde in the presence of water and an acid catalyst.[2][3][4][5]

      • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus or add molecular sieves (4Å) to the reaction mixture to remove water as it is formed.[1][6]

    • Ineffective Catalysis: An inappropriate amount or type of acid catalyst can hinder the reaction.

      • Solution: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid.[7] Excess acid can lead to side reactions, including hydrolysis of the product.[8]

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9] Increase the reaction time or gently heat the mixture if the reaction is proceeding slowly.

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

      • Solution: Use a molar excess of methanol to shift the equilibrium towards the formation of the dimethyl acetal.[7]

Presence of Impurities in the Final Product

  • Question: After purification, my final product is still impure. What are the common impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of this compound can include unreacted starting materials, the hemiacetal intermediate, and byproducts from side reactions.

    • Unreacted 4-chlorobutyraldehyde: The starting aldehyde may remain if the reaction is incomplete.

      • Solution: Ensure the reaction goes to completion by monitoring it and adjusting reaction time or temperature. Fractional distillation can be effective in separating the product from the lower-boiling aldehyde.

    • Hemiacetal Intermediate: The reaction may stall at the hemiacetal stage.

      • Solution: Driving the reaction to completion by removing water is key to converting the hemiacetal to the desired acetal.[1]

    • Side-Reaction Products: The presence of water and acid can lead to various side reactions.

      • Solution: Careful control of reaction conditions is crucial. Purification by fractional distillation under reduced pressure is the most common method to isolate the pure product from higher or lower boiling impurities.[10]

Product Decomposition During Purification

  • Question: I am observing decomposition of my product during distillation. How can I prevent this?

  • Answer: this compound can be sensitive to high temperatures, especially in the presence of acidic residues.

    • Thermal Decomposition: Prolonged heating at high temperatures can cause the compound to decompose.

      • Solution: Purify the product using vacuum distillation to lower the boiling point.[10] Ensure the distillation is performed as quickly as possible.

    • Acid-Catalyzed Decomposition: Traces of the acid catalyst from the reaction can lead to decomposition during heating.

      • Solution: Before distillation, neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution, and then thoroughly dry the organic layer.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the most common synthetic routes to produce this compound?

  • Answer: The most prevalent method involves the reaction of 4-chlorobutyraldehyde with methanol in the presence of an acid catalyst.[7] Other methods include the chlorination of butanal followed by reaction with a methylating agent, or the reaction of 1,1-dimethoxybutane with a chlorinating agent.[11]

  • Question: What are the key safety precautions to consider during the synthesis?

  • Answer: this compound is a flammable liquid and may cause skin irritation and allergic reactions.[12] The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All reagents should be handled with care, following their specific safety data sheets (SDS).

Technical Questions

  • Question: How can I effectively monitor the progress of the reaction?

  • Answer: The reaction progress can be monitored by TLC or GC.[9] For TLC, you can compare the reaction mixture to the starting material spot. For GC, you can monitor the disappearance of the starting aldehyde peak and the appearance of the product peak.

  • Question: What is the best method for purifying the final product?

  • Answer: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[10] This allows for the separation of the product from both lower and higher boiling point impurities while minimizing the risk of thermal decomposition.

Quantitative Data Summary

ParameterSynthesis from 4-chlorobutyraldehydeSynthesis from 4-chloro-1-acetoxy-1-butene
Starting Materials 4-chlorobutyraldehyde, Methanol4-chloro-1-acetoxy-1-butene, Methanol
Catalyst Acid catalyst (e.g., H₂SO₄, p-TSA)Acidic ion-exchange resin (e.g., Amberlyst 15)
Solvent Methanol (acts as reagent and solvent)Methanol
Reaction Temperature Varies, often refluxReflux
Typical Yield Not specified in provided results75%
Purification Method DistillationDistillation
Boiling Point of Product 75-77 °C at 10-11 mm HgNot specified in provided results

Experimental Protocols

Synthesis of this compound from 4-chlorobutyraldehyde

This protocol is based on the common acetalization reaction of an aldehyde.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobutyraldehyde (1 equivalent).

    • Add a significant molar excess of anhydrous methanol (e.g., 5-10 equivalents).

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.5 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or gently heat to reflux.

    • Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add 4-chlorobutyraldehyde, methanol, and acid catalyst to flask react 2. Stir and heat (reflux) start->react monitor 3. Monitor reaction by TLC/GC react->monitor neutralize 4. Neutralize with NaHCO3 solution monitor->neutralize extract 5. Extract with organic solvent neutralize->extract wash_dry 6. Wash with brine and dry extract->wash_dry evaporate 7. Remove solvent (rotary evaporation) wash_dry->evaporate distill 8. Fractional distillation under vacuum evaporate->distill product Pure 4-Chloro-1,1- dimethoxybutane distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_water Presence of Water? start->check_water Yes check_catalyst Ineffective Catalyst? start->check_catalyst Yes check_completion Incomplete Reaction? start->check_completion Yes solution_water Use anhydrous reagents. Employ Dean-Stark/molecular sieves. check_water->solution_water Yes solution_catalyst Use appropriate amount of strong acid catalyst. check_catalyst->solution_catalyst Yes solution_completion Increase reaction time/temperature. Monitor reaction progress. check_completion->solution_completion Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of 4-Chloro-1,1-dimethoxybutane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 4-Chloro-1,1-dimethoxybutane is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) method for assessing its purity, compares it with alternative analytical techniques, and presents supporting experimental data and protocols.

GC-MS Purity Analysis

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal method for determining the purity of this compound and identifying potential impurities.

A typical GC-MS analysis of a commercial sample of this compound would involve the separation of the main component from any synthesis-related impurities. The mass spectrometer then provides detailed mass spectra for each separated compound, allowing for their confident identification by comparing the spectra to known libraries.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a GC-MS analysis of a commercial batch of this compound, demonstrating a typical purity profile.

ComponentRetention Time (min)Peak Area (%)Identity Confirmation
This compound8.5499.25Mass Spectrum Match
Methanol2.120.25Mass Spectrum Match
4-Chlorobutyraldehyde6.780.35Mass Spectrum Match
Unidentified Impurity 19.150.15Tentative Structure

Comparison with Alternative Analytical Methods

While GC-MS is a preferred method, other techniques can also be employed for the purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and polarity, followed by mass-based detection.High sensitivity and specificity, excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation by polarity using a liquid mobile phase and stationary phase.Suitable for a wide range of compounds, including non-volatile impurities.May require chromophores for UV detection, potentially lower resolution for some volatile compounds compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Provides detailed structural information, can quantify without a reference standard (qNMR).Lower sensitivity compared to GC-MS and HPLC, complex mixtures can be difficult to analyze.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a typical experimental protocol for the GC-MS analysis of this compound.

GC-MS Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (100:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-350 amu

  • Solvent Delay: 2 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution until the sample is fully dissolved.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

Visualizing the Workflow

The following diagrams illustrate the GC-MS experimental workflow and the logical relationship of potential impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate identify Library Search & Identification integrate->identify quantify Quantify Purity & Impurities identify->quantify

GC-MS Experimental Workflow

Impurity_Relationship cluster_reactants Starting Materials cluster_impurities Potential Impurities synthesis Synthesis of this compound product This compound (Main Product) synthesis->product impurity1 Unreacted Starting Materials synthesis->impurity1 impurity2 Byproducts from Side Reactions synthesis->impurity2 reactant1 4-Chlorobutyraldehyde reactant1->synthesis reactant2 Methanol reactant2->synthesis impurity3 Degradation Products product->impurity3 impurity1->reactant1 impurity1->reactant2

Potential Impurity Sources

1H NMR Characterization of 4-Chloro-1,1-dimethoxybutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise characterization of chemical intermediates is paramount. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-chloro-1,1-dimethoxybutane, a key building block in the synthesis of various pharmaceutical compounds. To offer a comprehensive understanding, its spectral features are compared with those of structurally related analogs, 1,1-dimethoxybutane and 1-chlorobutane.

Comparative 1H NMR Data Analysis

The 1H NMR spectrum of this compound is predicted based on the analysis of its functional groups and comparison with analogous compounds. The presence of a chlorine atom and two methoxy groups significantly influences the chemical shifts of the neighboring protons. The following table summarizes the predicted and experimental 1H NMR data for this compound and its analogs. The data for the comparative compounds were obtained from established spectral databases.

CompoundProton AssignmentChemical Shift (δ, ppm)Splitting PatternIntegrationCoupling Constant (J, Hz)
This compound a (-OCH₃)~3.31Singlet6HN/A
b (-CH(OCH₃)₂)~4.37Triplet1H~5.7
c (-CH₂-)~1.75Quintet2H~6.5
d (-CH₂Cl)~3.58Triplet2H~6.6
1,1-Dimethoxybutane -OCH₃3.30Singlet6HN/A
-CH(OCH₃)₂4.36Triplet1H5.7
-CH₂- (next to acetal)1.55Sextet2H7.0
-CH₂- (terminal)1.39Sextet2H7.5
-CH₃0.91Triplet3H7.4
1-Chlorobutane -CH₃0.95Triplet3H7.4
-CH₂- (C3)1.45Sextet2H7.0
-CH₂- (C2)1.78Quintet2H6.7
-CH₂Cl3.54Triplet2H6.7

Note: The 1H NMR data for this compound is a prediction based on established chemical shift values and spin-spin coupling patterns observed in similar molecules.

Structural Assignment and Predicted Spectrum

The predicted 1H NMR spectrum of this compound is expected to exhibit four distinct signals. The two methoxy groups are chemically equivalent, producing a sharp singlet for six protons. The methine proton of the acetal group will appear as a triplet due to coupling with the adjacent methylene group. The methylene group adjacent to the chlorine atom is deshielded and will also appear as a triplet. The central methylene group will be split into a quintet by its four neighboring protons.

G Predicted 1H NMR Assignments for this compound cluster_structure Chemical Structure cluster_assignments Signal Assignments Cl Cl C4 C4 Cl->C4 C3 C3 C4->C3 He1 He1 C4->He1 He2 He2 C4->He2 C2 C2 C3->C2 Hd1 Hd1 C3->Hd1 Hd2 Hd2 C3->Hd2 C1 C1 C2->C1 Hc1 Hc1 C2->Hc1 Hc2 Hc2 C2->Hc2 O1 O1 C1->O1 O2 O2 C1->O2 Hb Hb C1->Hb CH3a CH3a O1->CH3a a a (-OCH3) ~3.31 ppm (s, 6H) CH3a->a CH3b CH3b O2->CH3b CH3b->a b b (-CH(OCH3)2) ~4.37 ppm (t, 1H) Hb->b c c (-CH2-) ~1.75 ppm (quin, 2H) Hc1->c Hc2->c d d (-CH2Cl) ~3.58 ppm (t, 2H) Hd1->d Hd2->d G Workflow for 1H NMR Sample Preparation and Data Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of This compound in ~0.7 mL of deuterated solvent (e.g., CDCl3) add_standard Add a small amount of internal standard (e.g., TMS) dissolve->add_standard transfer Transfer the solution to a 5 mm NMR tube add_standard->transfer insert_sample Insert the NMR tube into the spectrometer transfer->insert_sample lock_shim Lock onto the deuterium signal of the solvent and shim the magnetic field insert_sample->lock_shim acquire Acquire the 1H NMR spectrum using appropriate parameters (e.g., 32 scans, 5s relaxation delay) lock_shim->acquire fourier Apply Fourier transform to the raw data acquire->fourier phase_baseline Phase the spectrum and correct the baseline fourier->phase_baseline calibrate Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) phase_baseline->calibrate integrate_analyze Integrate the signals and analyze the splitting patterns calibrate->integrate_analyze

A Comparative Analysis of 4-Chloro-1,1-dimethoxybutane and 4-bromobutyraldehyde dimethyl acetal for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. This guide provides a detailed comparison of two key building blocks, 4-Chloro-1,1-dimethoxybutane and 4-bromobutyraldehyde dimethyl acetal, focusing on their chemical properties, reactivity, and performance in common synthetic transformations.

Both this compound and its bromo-analog are valuable bifunctional molecules, featuring a protected aldehyde at one end of a four-carbon chain and a halogen at the other. This structure allows for a variety of synthetic manipulations, making them useful intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The primary difference between these two reagents lies in the halogen substituent, which dictates their reactivity in nucleophilic substitution and organometallic reactions.

Chemical and Physical Properties

A summary of the key physical properties of this compound and 4-bromobutyraldehyde dimethyl acetal is presented in Table 1. While both are liquids at room temperature, the bromo-derivative has a higher molecular weight and density, as expected.

PropertyThis compound4-bromobutyraldehyde dimethyl acetal
CAS Number 29882-07-3[1]24157-02-6[2]
Molecular Formula C6H13ClO2[1]C6H13BrO2
Molecular Weight 152.62 g/mol [1]197.07 g/mol
Boiling Point 45-50°C (1 Torr)45-50°C (1 Torr)[3]
Density ~1.025 g/cm³1.281 g/cm³[3]
Refractive Index Not specified1.446[3]

Table 1: Physical Properties of this compound and 4-bromobutyraldehyde dimethyl acetal.

Reactivity Comparison: Theoretical and Experimental Insights

The choice between the chloro and bromo derivative fundamentally hinges on the desired reactivity. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br), and the leaving group ability of the halide ion increases (Cl⁻ < Br⁻). These factors render alkyl bromides generally more reactive than alkyl chlorides in both nucleophilic substitution (SN1 and SN2) and Grignard reagent formation.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion make 4-bromobutyraldehyde dimethyl acetal the more reactive substrate.[3] This translates to faster reaction rates and often allows for milder reaction conditions compared to its chloro counterpart.

For instance, in a typical SN2 reaction with an amine, the bromo derivative is expected to provide a higher yield in a shorter reaction time.

G cluster_0 Nucleophilic Substitution Workflow Start Start Reactant 4-Halo-1,1-dimethoxybutane (X = Cl or Br) Start->Reactant Reaction Reaction (Solvent, Base, Heat) Reactant->Reaction Nucleophile Nucleophile (e.g., Aniline) Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-(4,4-dimethoxybutyl)aniline Purification->Product

General workflow for nucleophilic substitution.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The higher reactivity of the C-Br bond compared to the C-Cl bond facilitates the formation of the Grignard reagent from 4-bromobutyraldehyde dimethyl acetal under less stringent conditions. While Grignard reagents can be formed from alkyl chlorides, the reactions often require higher temperatures or the use of activated magnesium.

G cluster_1 Grignard Reagent Formation and Reaction Start_Grignard 4-Halo-1,1-dimethoxybutane (X = Cl or Br) Formation Grignard Reagent Formation Start_Grignard->Formation Mg Magnesium (Mg) in dry ether (e.g., THF) Mg->Formation Grignard_Reagent XMg(CH2)3CH(OCH3)2 Formation->Grignard_Reagent Reaction_Grignard Grignard Reaction Grignard_Reagent->Reaction_Grignard Electrophile Electrophile (e.g., Carbonyl compound) Electrophile->Reaction_Grignard Workup_Grignard Acidic Workup Reaction_Grignard->Workup_Grignard Product_Grignard Alcohol Product Workup_Grignard->Product_Grignard

Workflow for Grignard reagent synthesis and subsequent reaction.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these reagents. Below are representative procedures for nucleophilic substitution and Grignard reagent formation.

General Protocol for Nucleophilic Substitution with an Amine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-halo-1,1-dimethoxybutane (1.0 eq.) and the desired amine (1.2 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 eq.), to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

General Protocol for Grignard Reagent Formation

Note: All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of the 4-halo-1,1-dimethoxybutane (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Addition: Once the reaction has initiated, add the remaining solution of the alkyl halide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grayish, cloudy solution can then be used in subsequent reactions.

Conclusion

The choice between this compound and 4-bromobutyraldehyde dimethyl acetal is a strategic one based on the desired reactivity and reaction conditions. For applications requiring higher reactivity, such as rapid nucleophilic substitutions or facile Grignard reagent formation, the bromo-derivative is the superior choice. However, the chloro-analog offers advantages in terms of lower cost and potentially greater stability, making it a suitable option for large-scale syntheses or when milder reactivity is sufficient. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the overall process economics.

References

A Comparative Guide to Alternative Reagents for 4-Chloro-1,1-dimethoxybutane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-1,1-dimethoxybutane serves as a crucial C4 synthon in organic synthesis, providing a versatile building block for introducing a protected aldehyde functional group. Its utility is prominent in the formation of substituted tetrahydrofurans and in the alkylation of various nucleophiles. However, its reactivity profile, particularly its propensity for β-elimination when reacting with certain Grignard reagents, necessitates the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.

Overview of this compound and its Alternatives

This compound is an acetal-protected form of 4-chlorobutanal. The chloro- group serves as a leaving group for nucleophilic substitution, while the dimethoxy acetal protects the aldehyde, which can be deprotected under acidic conditions. This dual functionality allows it to act as a 4-oxobutyl cation equivalent.

The primary challenge in its application arises from the potential for a competing E2 elimination reaction, especially with sterically hindered or strongly basic nucleophiles like certain Grignard reagents. This side reaction leads to the formation of byproducts and reduces the yield of the desired substitution product.

This guide explores the following alternatives, focusing on their reactivity, yield, and substrate scope:

  • 4-Bromobutanal Diethyl Acetal: A heavier halogen analogue that can offer different reactivity.

  • Tetrahydrofurfuryl Chloride: A cyclic ether that can be opened to yield a functionalized four-carbon chain.

  • 1,4-Dihalobutanes (e.g., 1,4-Dichlorobutane, 1,4-Dibromobutane): Differentiated reactivity of the two halogen atoms can be exploited.

  • 4-Pentenenitrile: An alternative C4 building block where the terminal nitrile can be hydrolyzed to a carboxylic acid.

The selection of an appropriate reagent is contingent upon the specific synthetic transformation, the nature of the nucleophile, and the desired final product.

Comparative Performance Data

The following tables summarize the performance of this compound and its alternatives in various synthetic applications.

Table 1: Alkylation of Phenolic Nucleophiles

ReagentNucleophileProductYield (%)Reference
This compound4-Methoxyphenol1-(4,4-Dimethoxybutoxy)-4-methoxybenzene85
4-Bromobutanal Diethyl Acetal4-Methoxyphenol1-(4,4-Diethoxybutoxy)-4-methoxybenzene~80-90 (Typical)N/A
1,4-Dichlorobutane4-Methoxyphenol1-(4-Chlorobutoxy)-4-methoxybenzene>90N/A

Table 2: Synthesis of Substituted Tetrahydrofurans via Grignard Reaction

ReagentGrignard ReagentProductYield (%)Reference
This compoundPhenylmagnesium Bromide2-Phenyltetrahydrofuran60-70
This compoundtert-Butylmagnesium Chloride2-tert-ButyltetrahydrofuranLow (Elimination)
Tetrahydrofurfuryl ChloridePhenylmagnesium Bromide2-Benzyltetrahydrofuran75N/A

Experimental Protocols

Protocol 1: Synthesis of 1-(4,4-Dimethoxybutoxy)-4-methoxybenzene using this compound

This protocol details the alkylation of a phenol, a common application for this class of reagents.

  • Reagents and Setup:

    • 4-Methoxyphenol (1.0 eq)

    • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

    • This compound (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • Suspend sodium hydride in anhydrous DMF in the reaction flask under a nitrogen atmosphere.

    • Add a solution of 4-methoxyphenol in DMF dropwise to the suspension at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Phenyltetrahydrofuran using this compound

This protocol outlines a typical Grignard reaction followed by intramolecular cyclization.

  • Reagents and Setup:

    • Magnesium turnings (1.1 eq)

    • Bromobenzene (1.0 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet.

  • Procedure:

    • Grignard Formation: Activate magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Reflux until the magnesium is consumed.

    • Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cyclization: Quench the reaction by slow addition of 1 M hydrochloric acid at 0 °C.

    • Stir the mixture vigorously at room temperature for 2-4 hours to facilitate acetal deprotection and intramolecular cyclization.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Synthetic Utility of 4-Halo-1,1-dialkoxybutanes

G reagent 4-Halo-1,1-dialkoxybutane (X = Cl, Br; R = Me, Et) intermediate Alkylated Intermediate (Acetal Protected) reagent->intermediate SN2 Substitution nucleophile Nucleophile (e.g., R'O⁻, R'MgX, R'₂CuLi) nucleophile->intermediate deprotection Acidic Workup (e.g., H₃O⁺) intermediate->deprotection product1 Substituted Aldehyde deprotection->product1 product2 Cyclized Product (e.g., Tetrahydrofuran) deprotection->product2 Intramolecular Cyclization

Caption: Synthetic pathways using 4-halo-1,1-dialkoxybutane reagents.

Diagram 2: Competing Substitution vs. Elimination Pathways

G start Grignard Reagent (R'MgX) + this compound sub_product SN2 Product (Desired Alkylation) start->sub_product Less Hindered / Less Basic R' elim_product E2 Product (Elimination Byproduct) start->elim_product Hindered / Strongly Basic R' (e.g., t-BuMgX) final_product Desired Final Product (e.g., 2-R'-Tetrahydrofuran) sub_product->final_product Acidic Workup

Caption: Competition between SN2 and E2 reactions with Grignard reagents.

Diagram 3: Experimental Workflow for Phenol Alkylation

G A 1. Deprotonation (Phenol + NaH in DMF) B 2. Alkylation (Add this compound) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Caption: Step-by-step workflow for the synthesis of aryl ethers.

Conclusion and Recommendations

The choice of a C4 electrophilic building block is critical and depends heavily on the nucleophile and desired outcome.

  • For standard S_N2 reactions with non-basic nucleophiles (e.g., phenoxides, carboxylates), this compound and its bromo-analogue are excellent choices, often providing high yields.

  • When using strongly basic or sterically hindered Grignard reagents, the risk of β-elimination is high with this compound. In these cases, alternative strategies, such as using a different C4 synthon like tetrahydrofurfuryl chloride followed by subsequent transformations, should be considered.

  • For introducing a 4-chlorobutoxy- group, 1,4-dihalobutanes are superior reagents, offering high efficiency for this specific transformation.

Researchers should carefully consider the basicity and steric profile of their nucleophile when selecting a reagent. The provided data and protocols offer a starting point for developing robust and high-yielding synthetic procedures.

A Comparative Guide to Analytical Method Validation for 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity and quality of all intermediates are of paramount importance. 4-Chloro-1,1-dimethoxybutane is a key intermediate in the production of various pharmaceuticals.[1] Rigorous analytical method validation is therefore essential to ensure the reliability and accuracy of data generated during its analysis. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of this compound, supported by hypothetical yet realistic experimental data based on established validation principles.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[2][3] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[2][4][5]

Comparative Performance of Analytical Methods

The selection of an analytical method often depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity. Below is a comparison of a GC-MS method and an HPLC-UV method for the analysis of this compound.

Table 1: Comparison of GC-MS and HPLC-UV Method Validation Parameters

Validation ParameterGC-MS MethodHPLC-UV MethodICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.999 is generally considered excellent[5][6]
Range 1 - 50 µg/mL5 - 100 µg/mLTypically 80% to 120% of the test concentration[4]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically within 98-102%[6]
Precision (RSD)
- Repeatability< 1.5%< 2.0%RSD < 2% is generally acceptable[6]
- Intermediate Precision< 2.0%< 2.5%RSD < 3% is generally acceptable[6]
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLTypically a signal-to-noise ratio of 3:1[5]
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mLTypically a signal-to-noise ratio of 10:1[6]
Specificity High (Mass Spec)Moderate (UV)The ability to unequivocally assess the analyte[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the protocols for the compared GC-MS and HPLC-UV methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and specific, making it suitable for the trace-level analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in dichloromethane. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is robust and widely available, suitable for routine quality control analysis.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation: System Suitability Testing dev->pre_val val_protocol Develop Validation Protocol pre_val->val_protocol exec_val Execute Validation Experiments val_protocol->exec_val data_analysis Data Analysis & Evaluation exec_val->data_analysis val_report Prepare Validation Report data_analysis->val_report end_node End: Method Approved for Routine Use val_report->end_node

Caption: General workflow for analytical method validation.

Specificity_Assessment_Pathway cluster_analysis Specificity Analysis analyte Analyte: This compound analysis Chromatographic Separation (GC or HPLC) analyte->analysis impurities Potential Impurities (e.g., starting materials, by-products) impurities->analysis matrix Sample Matrix (e.g., reaction mixture, final product) matrix->analysis detection Detection (MS or UV) analysis->detection resolution Resolution of Analyte Peak from Impurity and Matrix Peaks detection->resolution

Caption: Logical relationship for assessing method specificity.

References

A Comparative Guide to the Reactivity of Butyraldehyde Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of different butyraldehyde acetals, specifically focusing on their stability and rate of hydrolysis under acidic conditions. The information presented is supported by established chemical principles and experimental data from scientific literature to aid in the selection of appropriate acetal protecting groups in organic synthesis and drug development.

Introduction to Acetal Reactivity

Acetals are versatile protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[1][2] However, they are readily hydrolyzed in the presence of acid, regenerating the parent carbonyl compound and the corresponding alcohol. This acid-lability is a key feature in their application in multi-step synthesis, allowing for deprotection under controlled conditions. The rate of this acid-catalyzed hydrolysis is significantly influenced by the structure of the acetal, particularly the nature of the alcohol component.

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The hydrolysis of acetals proceeds through a well-established multi-step mechanism initiated by the protonation of one of the acetal oxygen atoms.[3] This is followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. The formation of this carbocation is the rate-determining step of the reaction.[4] Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal, which then rapidly hydrolyzes to the corresponding aldehyde and a second molecule of alcohol.

Acid-Catalyzed Acetal Hydrolysis Acetal Butyraldehyde Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ ProtonatedAcetal->Acetal - H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium - ROH Oxocarbenium->ProtonatedAcetal + ROH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Hemiacetal->Oxocarbenium - H2O Butyraldehyde Butyraldehyde Hemiacetal->Butyraldehyde - ROH, + H+ 2x Alcohol 2 x Alcohol

Caption: Mechanism of acid-catalyzed hydrolysis of a butyraldehyde acetal.

Reactivity Comparison of Butyraldehyde Acetals

A study on the hydrolysis of benzaldehyde acetals with various alkyl groups demonstrated a significant acceleration in the hydrolysis rate with increasing steric bulk of the alcohol substituent.[5] The second-order rate constant for the H3O+-catalyzed reaction increased approximately 100-fold when moving from a methyl to a t-amyl group.[5] This acceleration is attributed to steric strain in the ground state of the acetal, which is relieved upon formation of the planar, sp2-hybridized oxocarbenium ion intermediate. Increased steric bulk destabilizes the starting acetal, raising its ground state energy and thus lowering the activation energy for the rate-determining step.

Based on this principle, the expected order of reactivity for the acid-catalyzed hydrolysis of butyraldehyde acetals is:

Butyraldehyde Dibenzyl Acetal > Butyraldehyde Diethyl Acetal > Butyraldehyde Dimethyl Acetal

The benzyl group is significantly bulkier than the ethyl group, which in turn is bulkier than the methyl group. This suggests that the dibenzyl acetal will be the most reactive (least stable) towards acid-catalyzed hydrolysis, followed by the diethyl acetal, with the dimethyl acetal being the most stable.

Butyraldehyde AcetalAlcohol ComponentRelative Steric Bulk of Alkoxy GroupPredicted Relative Hydrolysis Rate
Dimethyl AcetalMethanolSmallestSlowest
Diethyl AcetalEthanolIntermediateIntermediate
Dibenzyl AcetalBenzyl AlcoholLargestFastest

Note: This table presents a qualitative comparison based on established steric effects on acetal hydrolysis rates.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the reactivity of butyraldehyde acetals.

Experimental Protocol 1: Determination of Hydrolysis Kinetics by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the acetal hydrolysis reaction.

Materials:

  • Butyraldehyde acetal (dimethyl, diethyl, or dibenzyl)

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • Phosphate buffer (for maintaining a constant pH)

  • Internal standard (e.g., 1,4-dioxane or trimethylsilyl propanoate)

  • NMR tubes

  • NMR spectrometer (a minimum of 400 MHz is recommended)

Procedure:

  • Prepare a stock solution of the butyraldehyde acetal in CD₃CN.

  • Prepare a buffered D₂O solution at the desired pH (e.g., pH 5).

  • In an NMR tube, combine a known volume of the acetal stock solution and the internal standard.

  • Initiate the hydrolysis reaction by adding a known volume of the buffered D₂O solution to the NMR tube.

  • Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the disappearing acetal and the appearing butyraldehyde and alcohol.

  • The concentration of the acetal at each time point can be calculated relative to the integral of the internal standard.

  • Plot the concentration of the acetal versus time and fit the data to an appropriate rate law (typically first-order) to determine the rate constant and half-life of the hydrolysis reaction.

Experimental Protocol 2: Product Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol can be used to quantify the amount of butyraldehyde formed after a set reaction time.

Materials:

  • Butyraldehyde acetal

  • Aqueous acid solution (e.g., HCl or H₂SO₄ of known concentration)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard for GC-MS analysis (e.g., an aldehyde not present in the reaction mixture)

  • GC-MS instrument with a suitable capillary column

Procedure:

  • In a reaction vial, combine the butyraldehyde acetal with the aqueous acid solution.

  • Allow the reaction to proceed for a predetermined amount of time at a constant temperature.

  • Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Add a known amount of the internal standard to the reaction mixture.

  • Extract the organic components from the aqueous layer using an appropriate organic solvent.

  • Dry the organic extract over an anhydrous drying agent.

  • Analyze the organic extract by GC-MS.

  • Identify and quantify the butyraldehyde peak based on its retention time and mass spectrum, relative to the internal standard.

  • A calibration curve for butyraldehyde should be prepared to ensure accurate quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare Acetal Solution C Mix Reactants in NMR Tube A->C B Prepare Acidic Buffer B->C D Acquire 1H NMR Spectra over Time C->D E Integrate Spectral Peaks D->E F Calculate Concentrations E->F G Determine Rate Constant and Half-life F->G

Caption: Workflow for a typical kinetic experiment using NMR spectroscopy.

Conclusion

The reactivity of butyraldehyde acetals towards acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the alcohol substituents. Based on established principles, the order of reactivity is predicted to be dibenzyl > diethyl > dimethyl acetal. This guide provides a framework for understanding these reactivity differences and offers detailed experimental protocols for their quantitative assessment. For researchers in organic synthesis and drug development, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the effective use of acetals as protecting groups.

References

The Cost-Effectiveness of 4-Chloro-1,1-dimethoxybutane in Modern Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical manufacturing, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, cost, and sustainability of drug synthesis. 4-Chloro-1,1-dimethoxybutane has emerged as a versatile and valuable building block, particularly in the synthesis of a range of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the use of this compound against viable alternatives, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Performance and Applications of this compound

This compound, also known as 4-chlorobutyraldehyde dimethyl acetal, is a bifunctional molecule featuring a terminal chloro group and a protected aldehyde in the form of a dimethyl acetal.[1] This structure allows for sequential reactions, making it a key intermediate in the synthesis of various pharmaceuticals. Its primary applications are found in the synthesis of triptans for migraine treatment, such as sumatriptan and rizatriptan, and atypical antipsychotics like aripiprazole and buspirone.[2][3] The acetal group serves as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions when needed. The chloro group, being a good leaving group, is susceptible to nucleophilic substitution, enabling the introduction of various functionalities.

Comparative Analysis: this compound vs. Alternatives

The primary alternatives to this compound for introducing a four-carbon chain in drug synthesis often involve other 4-halobutane derivatives. A prominent example is 1-bromo-4-chlorobutane. The choice between these reagents often comes down to a balance of reactivity, cost, and the specific requirements of the synthetic route.

Data Presentation: A Head-to-Head Comparison
FeatureThis compound1-Bromo-4-chlorobutane4-Chlorobutyraldehyde Diethyl Acetal
Molecular Weight 152.62 g/mol 171.47 g/mol 180.67 g/mol
Typical Application Synthesis of tryptamines (e.g., Sumatriptan)[2]Synthesis of antipsychotics (e.g., Aripiprazole)Synthesis of triptans
Reported Yield Not explicitly stated for direct Sumatriptan precursor synthesis in cited literature. An improved method with a protected sulfonamide gave a 50% yield of the protected product.88% in the synthesis of a key Aripiprazole intermediate.Not explicitly stated.
Indicative Price (USD/kg) ~$848 - $1100~$120 - $200~$55 - $110
Advantages Protected aldehyde functionality prevents side reactions.Higher reactivity of the bromo group can lead to shorter reaction times or milder conditions.Similar to the dimethoxy acetal, offers a protected aldehyde.
Disadvantages May require an additional deprotection step.Higher cost per mole compared to this compound.Higher molecular weight.

Note on Yield: While a specific yield for the direct synthesis of the sumatriptan precursor using this compound is not provided in the cited patent, the document outlines a clear protocol for its use. The provided yield for the aripiprazole intermediate synthesis using 1-bromo-4-chlorobutane demonstrates its efficiency in that specific application.

Experimental Protocols

Synthesis of a Sumatriptan Precursor using this compound

This protocol is adapted from a patent describing the Fischer indole synthesis for preparing sumatriptan intermediates.

Reaction: Fischer Indole Synthesis

Materials:

  • 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride

  • 4-Chlorobutanal dimethyl acetal (this compound)

  • Absolute ethanol

  • 2M Hydrochloric acid

  • Sodium hydrogenphosphate

  • Water

Procedure:

  • A suspension of 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride (6.42 g) in water (20 ml) is stirred, and absolute ethanol (50 ml) is added. The mixture is stirred for 10 minutes.

  • 4-Chlorobutanal dimethyl acetal (3.85 g) is added, followed by a wash with more absolute ethanol (11.7 ml).

  • 2M Hydrochloric acid (0.22 ml) is added, and the solution is stirred at ambient temperature for 4.5 hours.

  • Sodium hydrogenphosphate (3.01 g) is added, and the mixture is stirred at ambient temperature for 10 minutes.

  • The mixture is then gradually heated to reflux over 40 minutes and maintained at reflux for an additional 3 hours.

  • The reaction is allowed to cool to ambient temperature and stand for 16 hours.

  • The product, a precursor to sumatriptan, is then isolated through standard work-up procedures.

Synthesis of a Key Aripiprazole Intermediate using 1-Bromo-4-chlorobutane

This protocol describes the synthesis of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)quinolinone, an intermediate in the synthesis of aripiprazole.

Reaction: Williamson Ether Synthesis

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)quinolinone

  • 1-bromo-4-chlorobutane

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide

  • Water

  • Hexane

Procedure:

  • 7-Hydroxy-3,4-dihydro-2(1H)quinolinone (20 g), 1-bromo-4-chlorobutane (42.4 ml), K₂CO₃ (17 g), tetrabutylammonium bromide (2.0 g), and water (200 ml) are charged into a reaction vessel.

  • The mixture is heated to 90 °C and stirred for 2 hours at this temperature.

  • Hexane (300 ml) is added at 20-40 °C.

  • The mixture is stirred for about 20 hours at room temperature.

  • The crystalline product is filtered and washed with hexane (3 x 50 ml).

  • The product is dried under reduced pressure at 40-50 °C to yield 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)quinolinone.

Signaling Pathway and Experimental Workflow Diagrams

The drugs synthesized using these intermediates target specific signaling pathways in the body. For instance, triptans like sumatriptan are agonists for serotonin (5-HT) receptors, playing a role in the serotonergic system to alleviate migraines.[2] Atypical antipsychotics like aripiprazole modulate dopamine and serotonin pathways.

Serotonergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) 5-HT_Receptor 5-HT Receptor G-Protein G-Protein 5-HT_Receptor->G-Protein Activation Effector_Protein Effector_Protein G-Protein->Effector_Protein Cellular_Response Cellular_Response Effector_Protein->Cellular_Response Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT_Receptor

Serotonergic signaling pathway.

TKI_Pathway cluster_cell Cancer Cell Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds P1 RTK->P1 Dimerization P2 P1->P2 Autophosphorylation Downstream_Signaling Downstream_Signaling P2->Downstream_Signaling Activates Proliferation Proliferation Downstream_Signaling->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK Inhibits (ATP competitive)

Tyrosine kinase inhibitor mechanism.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials Reaction Reaction with This compound or Alternative Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Purity Chromatographic Analysis (HPLC, GC) Purification->Purity Final_Product Final_Product Characterization->Final_Product Purity->Final_Product

General experimental workflow.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific synthetic target and economic considerations. For syntheses where protecting the aldehyde functionality is crucial to prevent side reactions, this compound offers a distinct advantage. However, for reactions where a more reactive leaving group is beneficial and the higher cost is justifiable, 1-bromo-4-chlorobutane presents a compelling option, as evidenced by the high yield in the aripiprazole intermediate synthesis. The diethyl acetal version offers similar benefits to the dimethyl acetal with a slightly different solvent profile.

Ultimately, the most cost-effective choice will be determined by a holistic analysis of raw material costs, reaction yields, purification expenses, and the overall efficiency of the synthetic route. This guide provides the foundational data and protocols to aid researchers in making an informed decision tailored to their specific drug development program.

References

Comparative Guide to Analytical Methods for Quantifying 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Chloro-1,1-dimethoxybutane, a key intermediate in pharmaceutical synthesis. We will explore a proposed High-Performance Liquid Chromatography (HPLC) method and compare it with an established alternative, Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques.

Introduction to this compound

This compound is a versatile building block in organic synthesis. Its accurate quantification is critical for process control, quality assurance of intermediates, and final product purity in pharmaceutical manufacturing. The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation.

Method 1: Proposed Reversed-Phase HPLC Method

Experimental Protocol: Proposed HPLC Method

Objective: To develop a quantitative HPLC method for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (for sample preparation)

Chromatographic Conditions:

ParameterProposed Value
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (due to lack of strong chromophore)
Injection Volume 10 µL
Run Time 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing this compound in methanol and dilute with the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for Proposed HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Standard Cal_Std Prepare Calibration Standards Stock->Cal_Std Inject Inject into HPLC System Cal_Std->Inject Sample_Prep Prepare Sample Solution Filter Filter all Solutions Sample_Prep->Filter Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for the proposed HPLC quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like haloalkanes and acetals.[6][7][8][9][10][11] Coupling GC with a mass spectrometer provides high sensitivity and selectivity, making it an excellent alternative for the quantification of this compound.

Experimental Protocol: GC-MS Method

Objective: To quantify this compound using a GC-MS method.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents and Materials:

  • Helium (carrier gas)

  • This compound reference standard

  • Dichloromethane (for sample preparation)

Chromatographic and MS Conditions:

ParameterValue
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold 2 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in dichloromethane to a concentration within the calibration range.

Logical Relationship for Method Selection

Method_Selection cluster_methods Analytical Methods cluster_considerations Considerations Analyte This compound Properties Properties: - Volatile - Thermally Stable - Polar Analyte->Properties HPLC HPLC Properties->HPLC Polarity GC GC / GC-MS Properties->GC Volatility & Thermal Stability HPLC_Cons No derivatization needed. Lower sensitivity without strong chromophore. HPLC->HPLC_Cons GC_Cons High sensitivity and selectivity (MS). Potential for thermal degradation of labile compounds. GC->GC_Cons

Caption: Factors influencing the choice between HPLC and GC-MS for analysis.

Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC method versus a typical GC-MS method for the quantification of this compound.

ParameterProposed HPLC MethodGC-MS Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Selectivity Moderate (based on UV absorbance)High (based on mass-to-charge ratio)
Sensitivity Lower, as the analyte lacks a strong chromophore.High, especially with Selected Ion Monitoring (SIM).
Sample Volatility Not a requirement.Required.
Derivatization Not required.Not required.
Instrumentation Widely available.Common, but may be less accessible than HPLC-UV.
Potential Issues Poor retention of very polar compounds on standard C18 columns.Potential for thermal degradation of the analyte in the injector.

Conclusion

Both HPLC and GC-MS are viable techniques for the quantification of this compound.

  • The proposed HPLC method offers a straightforward approach without the need for sample volatilization, making it suitable for routine quality control where high sensitivity is not the primary concern. Method development would be required to optimize the separation and detection parameters.

  • GC-MS stands out as a superior alternative when high sensitivity and selectivity are paramount, for instance, in impurity profiling or trace analysis. Its ability to provide structural information through mass spectra is a significant advantage for peak identification.

The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of detection and quantification, and the availability of instrumentation. For most applications requiring high confidence in identification and quantification, GC-MS is the recommended technique .

References

A Comparative Analysis of Indole Synthesis Yields from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the indole nucleus is a cornerstone of modern organic and medicinal chemistry, owing to its prevalence in a vast array of pharmaceuticals, agrochemicals, and natural products. The efficiency of indole synthesis is highly dependent on the chosen synthetic route and the nature of the starting materials. This guide provides a comparative analysis of yields for three prominent indole synthesis methodologies—the Fischer, Bischler-Möhlau, and Larock syntheses—utilizing different precursors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of an appropriate synthetic strategy.

Quantitative Comparison of Indole Synthesis Yields

The following table summarizes the yields of various indole derivatives synthesized via the Fischer, Bischler-Möhlau, and Larock methods, highlighting the impact of different precursors on the reaction outcome.

Synthesis MethodPrecursor 1Precursor 2ProductCatalyst/ReagentYield (%)
Fischer Indole Synthesis PhenylhydrazineAcetophenone2-PhenylindoleZinc chloride (ZnCl₂)72-80%[1]
o-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,7-TetramethylindolenineAcetic acid88%[2]
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,6-TetramethylindolenineAcetic acid85%[2]
o-Nitrophenylhydrazine2-Methylcyclohexanone4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazoleAcetic acid (reflux)78%[3]
Bischler-Möhlau Synthesis α-BromoacetophenoneAniline2-PhenylindoleNone (thermal)Low[1]
(Microwave-assisted)N-PhenacylanilineAnilinium bromide2-PhenylindoleNone (solid-state, MW)71%[1]
2-Aminophenoxathiinω-Bromoacetophenone2-Phenylpyrrolo[2,3-b]phenoxathiineAmine hydrobromide70%[4]
Larock Indole Synthesis o-IodoanilineDiphenylacetylene2,3-DiphenylindolePd(OAc)₂/PPh₃, K₂CO₃, LiCl95%[5]
o-BromoanilineN-Boc-propargylglycine derivativeA Tryptophan derivativePd[P(tBu)₃]₂ (5 mol%)85%[6]
2-Amino-3-bromopyridineAn internal alkyne7-Aza-tryptophan derivativePd[P(tBu)₃]₂ (2.5 mol%)80%[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization based on the specific substrates used.

Fischer Indole Synthesis of 2-Phenylindole

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][8]

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.[1]

  • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[1]

  • The resulting acetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and air-dried. The yield is typically between 87-91%.[1]

Step 2: Cyclization to 2-Phenylindole

  • A mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.[1]

  • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass will become liquid within 3-4 minutes.[1]

  • The beaker is removed from the bath, and stirring is continued for 5 minutes.[1]

  • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.[1]

  • After cooling, the 2-phenylindole is collected and washed with cold ethanol, yielding 72-80% of the final product.[1]

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline.[9] While traditional methods often result in low yields, microwave-assisted protocols have significantly improved the efficiency of this reaction.[1][10]

One-Pot Microwave-Assisted Protocol:

  • In a suitable vessel, a 2:1 mixture of aniline and phenacyl bromide is prepared.[5]

  • Three drops of dimethylformamide (DMF) are added to the mixture.[5]

  • The mixture is irradiated in a microwave reactor for 1 minute at 600 W.[5]

  • After cooling, the resulting 2-phenylindole is purified using appropriate chromatographic techniques, with yields reported to be in the range of 52-75%.[1]

Larock Indole Synthesis of 2,3-Disubstituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[11] This method offers a broad substrate scope and generally provides good to excellent yields.[6][11]

General Protocol:

  • To a reaction vessel, add the o-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.[5]

  • Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.[5]

  • Add DMF as the solvent.[5]

  • Heat the mixture at 100°C for 1.5 hours.[5]

  • After the reaction is complete, the mixture is cooled, diluted with a suitable solvent, and purified by chromatography to yield the 2,3-disubstituted indole.

Visualizations

The following diagrams illustrate the workflow for a comparative yield analysis and the logical relationships influencing the outcome of indole synthesis.

G cluster_0 Precursor Selection cluster_1 Synthesis Method cluster_2 Reaction & Workup cluster_3 Analysis Precursor1 Precursor A (e.g., Phenylhydrazine) Method Indole Synthesis (e.g., Fischer) Precursor1->Method Precursor2 Precursor B (e.g., Acetophenone) Precursor2->Method Reaction Reaction under Defined Conditions Method->Reaction Workup Purification & Isolation Reaction->Workup Analysis Characterization (NMR, MS) Workup->Analysis Yield Yield Calculation Analysis->Yield

Caption: Workflow for comparative analysis of indole synthesis yield.

G cluster_precursors Precursor Characteristics cluster_conditions Reaction Conditions Yield Indole Yield Electronic Electronic Effects (EDG/EWG) Electronic->Yield influences Steric Steric Hindrance Steric->Yield influences Substrate Substrate Scope Substrate->Yield determines Catalyst Catalyst/Reagent Catalyst->Yield affects Solvent Solvent Solvent->Yield affects Temp Temperature Temp->Yield affects

Caption: Factors influencing indole synthesis yield.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-1,1-dimethoxybutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Chloro-1,1-dimethoxybutane, a halogenated organic compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor.[1][2] It may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation or damage.[1] An allergic skin reaction is also possible.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Core Disposal Protocol

As a halogenated organic compound, this compound must not be disposed of down the drain or mixed with non-hazardous waste.[3][4] The primary procedure is to collect it as hazardous waste for professional disposal.

Step-by-Step Disposal Procedure:

  • Segregation: Designate a specific waste container for "Halogenated Organic Waste."[5][6][7] this compound should be collected in this container, separate from non-halogenated solvents and other incompatible waste streams such as acids, bases, and oxidizers.[6][8]

  • Container Selection: Use a container that is in good condition, free of leaks, and compatible with the chemical. The container must have a secure, tight-fitting lid.[3][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Solvents."[5] List all contents, including "this compound."[5] The date of first waste addition should also be recorded.

  • Storage: Keep the waste container closed at all times, except when adding waste.[3][9] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[10] The storage area should have secondary containment to capture any potential leaks.[9]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent pad or material. The contaminated cleanup materials must also be treated as hazardous waste and placed in the designated halogenated waste container.[9]

  • Arrange for Pickup: Once the container is full or has reached the local regulatory accumulation time limit (e.g., up to 9 months), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3][10] Do not transport hazardous waste outside of the laboratory yourself.[9]

Data Summary for Disposal

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[5][6][7]
Container Type Compatible, leak-proof, with a secure lid[3][9]
Labeling Requirements "Hazardous Waste," "Halogenated Organic Solvents," list of contents, date[5]
Storage Location Designated satellite accumulation area with secondary containment[9][10]
Incompatible Wastes Non-halogenated solvents, acids, bases, oxidizers[6][8]
Spill Residue Dispose of as hazardous waste[9]
Final Disposal Method Collection by certified hazardous waste personnel[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Waste' container is_halogenated->collect_halogenated  Yes label_container Label container with 'Hazardous Waste' and contents collect_halogenated->label_container store_properly Store in a designated area with secondary containment label_container->store_properly spill_check Was there a spill? store_properly->spill_check collect_spill_waste Collect spill cleanup materials as halogenated waste spill_check->collect_spill_waste  Yes full_or_time Is container full or time limit reached? spill_check->full_or_time No collect_spill_waste->full_or_time full_or_time->store_properly No, continue collection contact_ehs Contact EH&S for waste pickup full_or_time->contact_ehs  Yes end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-1,1-dimethoxybutane (CAS No. 29882-07-3). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[1][2] Strict adherence to the recommended Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a full-face shield.Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant gloves. Nitrile gloves are suitable for splash protection. For prolonged or direct contact, Butyl rubber or Viton® gloves are recommended. Given the absence of specific breakthrough time data for this compound, caution is advised.Tested according to EN 374.
Body Protection A flame-resistant lab coat worn over full-length clothing. For larger quantities or splash risks, a chemically resistant apron is advised.---
Respiratory Protection In a well-ventilated area or under a fume hood, respiratory protection may not be required. If vapors are likely to be inhaled, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary.NIOSH (US) or CEN (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and ensure safety. The following workflow outlines the essential steps for working with this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Spill Cleanup A Verify fume hood certification and airflow. B Don appropriate PPE (goggles, gloves, lab coat). A->B C Ensure emergency eyewash and shower are accessible. B->C D Dispense chemical within the fume hood. C->D E Keep container tightly sealed when not in use. D->E F Avoid inhalation of vapors and direct skin/eye contact. E->F G Decontaminate work surfaces with a suitable solvent. F->G H For spills, absorb with inert material (e.g., vermiculite). G->H I Collect spill cleanup materials in a sealed container for disposal. H->I Disposal Decision Workflow start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container. is_liquid->liquid_waste Yes solid_waste Collect in 'Solid Halogenated Waste' container. is_liquid->solid_waste No (Contaminated Solid) seal_label Seal and label container with contents and hazard warnings. liquid_waste->seal_label solid_waste->seal_label contact_ehs Contact EHS for pickup and disposal. seal_label->contact_ehs

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.